l-Gatifloxacin-d4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22FN3O4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[(3S)-2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m0/s1/i5D2,8D2 |
InChI Key |
XUBOMFCQGDBHNK-RRUSYNGWSA-N |
Isomeric SMILES |
[2H]C1(CN(C([C@@H](N1)C)([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[2H] |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of l-Gatifloxacin-d4
This technical guide provides a comprehensive overview of the synthesis of l-Gatifloxacin-d4, a deuterated analog of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the synthetic pathway, experimental protocols, and the critical isotopic labeling process.
Introduction
l-Gatifloxacin is a potent antibacterial agent effective against a broad spectrum of Gram-positive and Gram-negative bacteria. The introduction of deuterium atoms into drug molecules, a process known as isotopic labeling, is a critical strategy in drug metabolism and pharmacokinetic (DMPK) studies. The deuterated analog, this compound, serves as an invaluable internal standard for quantitative bioanalytical assays by mass spectrometry due to its distinct mass, while retaining similar physicochemical properties to the parent drug. The chemical name for this compound is 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid[1].
Synthetic Pathway and Isotopic Labeling
The synthesis of this compound follows a convergent synthetic strategy, mirroring the established routes for unlabeled Gatifloxacin. The key step involves the nucleophilic substitution of a fluorine atom on the quinoline core with the isotopically labeled 2,2,5,5-tetradeuterio-3-methylpiperazine.
Synthesis of the Deuterated Intermediate: 2,2,5,5-tetradeuterio-3-methylpiperazine
The critical deuterated reagent, 2,2,5,5-tetradeuterio-3-methylpiperazine, is not readily commercially available and must be synthesized. A plausible synthetic route involves the reduction of a suitable precursor, such as a 3-methylpiperazine-2,5-dione, with a powerful deuterating agent like lithium aluminum deuteride (LiAlD₄). This approach ensures the specific incorporation of four deuterium atoms at the desired positions.
Final Condensation Step
The final step in the synthesis of this compound is the condensation of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with the deuterated piperazine derivative. This reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at an elevated temperature.
Experimental Protocols
While a specific, published experimental protocol for this compound is not available, the following procedure is a well-established method for the synthesis of unlabeled Gatifloxacin and is directly adaptable for the synthesis of the deuterated analog by substituting 2-methylpiperazine with 2,2,5,5-tetradeuterio-3-methylpiperazine.
Synthesis of this compound
Materials and Reagents:
-
1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid
-
2,2,5,5-tetradeuterio-3-methylpiperazine
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Deionized water
-
Acetonitrile
Procedure:
-
Under a nitrogen atmosphere, suspend 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid (1 equivalent) and 2,2,5,5-tetradeuterio-3-methylpiperazine (2.1 equivalents) in DMSO.
-
Heat the reaction mixture to 55°C and maintain for 24 hours, with continuous stirring.
-
After 24 hours, add toluene to the reaction mixture.
-
Cool the mixture to 5°C and allow it to stir at this temperature overnight.
-
Filter the resulting precipitate under vacuum.
-
Wash the collected solid with acetonitrile and then with water.
-
Dry the product under vacuum to yield this compound.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1190043-25-4 | C₁₉H₁₈D₄FN₃O₄ | 379.42 |
Table 1: Physicochemical Properties of this compound[1]
| Parameter | Value | Reference |
| Purity | >95% (HPLC) | Commercial Product Data[1] |
| Typical Yield (for unlabeled Gatifloxacin) | 66-76% | Published Synthetic Protocols[2][3] |
| Isotopic Purity | >98% (Expected) | - |
Table 2: Synthesis and Purity Data
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow and logical relationships in the preparation of this compound.
A diagram illustrating the overall synthetic workflow for this compound.
A flowchart depicting the logical progression of the synthesis process.
References
An In-depth Technical Guide on the Core Physical and Chemical Properties of l-Gatifloxacin-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of l-Gatifloxacin-d4, a deuterated isotopologue of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental methodologies, and mechanistic insights.
Core Physical and Chemical Data
The incorporation of deuterium in this compound provides a valuable tool for various research applications, including metabolic profiling and pharmacokinetic studies, due to its distinct mass. While extensive experimental data for the deuterated form is not broadly available, the following tables summarize the known properties of this compound and its non-deuterated counterpart, l-Gatifloxacin, for comparative analysis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid | |
| Molecular Formula | C₁₉H₁₈D₄FN₃O₄ | |
| Molecular Weight | 379.42 g/mol | |
| CAS Number | 1190043-25-4 | |
| Melting Point | 175-177 °C | |
| Appearance | White to off-white solid |
Table 2: Physical and Chemical Properties of l-Gatifloxacin (Non-deuterated)
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂FN₃O₄ | [1] |
| Molecular Weight | 375.39 g/mol | [2] |
| Melting Point | 182-185 °C | [1] |
| Boiling Point | 607.8 ± 55.0 °C (Predicted) | [2] |
| Density | 1.386 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa (Strongest Acidic) | 5.49 | |
| pKa (Strongest Basic) | 8.82 | |
| Solubility in DMSO | ~1 mg/mL | |
| Solubility in DMF | ~10 mg/mL | |
| Aqueous Solubility | Sparingly soluble in aqueous buffers; 0.5 mg/mL in a 1:1 solution of DMF:PBS (pH 7.2) |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Gatifloxacin exerts its bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. The following diagram illustrates the inhibitory action of Gatifloxacin on these key cellular processes.
Caption: Gatifloxacin's inhibition of DNA gyrase and topoisomerase IV.
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis, purification, and analytical characterization of Gatifloxacin, which can be adapted for this compound.
Synthesis of Gatifloxacin
A common synthetic route for Gatifloxacin involves the reaction of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid with 2-methylpiperazine in a dipolar aprotic solvent, such as DMSO.
References
Solubility and Stability of L-Gatifloxacin-d4 in Various Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of L-Gatifloxacin-d4, a deuterated analog of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. The data presented is primarily based on studies of Gatifloxacin, with the reasonable scientific assumption that the deuterated form exhibits comparable physicochemical properties. This document is intended to serve as a valuable resource for professionals in drug development and research, offering critical data for formulation, analytical method development, and stability-indicating assays.
Core Executive Summary
This compound, as with its non-deuterated counterpart, demonstrates varied solubility across a range of solvents. It is sparingly soluble in aqueous buffers but shows enhanced solubility in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] The solubility is pH-dependent, a crucial factor for consideration in formulation development.[2] Stability studies reveal that this compound is susceptible to degradation under certain conditions, including exposure to light and hydrolysis at low pH.[3][4] Optimal stability in aqueous solutions is observed around pH 6.0.[3]
Solubility Data
The solubility of a drug substance is a critical parameter that influences its bioavailability and the feasibility of various dosage forms. The following tables summarize the quantitative solubility data for Gatifloxacin in a variety of solvents.
Table 1: Solubility of Gatifloxacin in Organic Solvents
| Solvent | Solubility (mg/mL) | Solubility (mole fraction, x 10³) at 298.15 K |
| Dimethylformamide (DMF) | ~10 | 5.657 |
| Dimethyl sulfoxide (DMSO) | ~1 | - |
| Ethyl Acetate | - | 6.789 |
| Butanone | - | 3.488 |
| Acetonitrile | - | 2.811 |
| n-Butanol | - | 2.246 |
| Acetone | - | 1.766 |
| 1,4-Dioxane | - | 1.288 |
| n-Propanol | - | 0.922 |
| Ethanol | Slightly soluble | 0.698 |
| Methanol | - | 0.531 |
| Isopropanol | - | 0.401 |
| Toluene | - | 0.261 |
| Acetic Acid | Freely soluble | - |
| Oleic Acid | 155.0 ± 0.3 mg/mL | - |
| Precirol® ATO 5 | 80.0 ± 1.3 mg/g | - |
| Geleol™ | 53.0 ± 1.6 mg/g | - |
Table 2: Solubility of Gatifloxacin in Aqueous Systems
| Solvent System | Solubility |
| Water | Slightly soluble, pH-dependent |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL |
| Aqueous Buffers | Sparingly soluble |
| At pH 4 | 60 mg/mL |
Stability Profile
The chemical stability of an active pharmaceutical ingredient (API) is paramount for ensuring its safety and efficacy. Gatifloxacin has been shown to degrade under specific environmental conditions.
Table 3: Stability of Gatifloxacin under Various Conditions
| Condition | Observation |
| pH | Undergoes hydrolysis at low pH. Optimum stability is at pH 6.0. |
| Light Exposure | Significant degradation occurs upon exposure to light. A 10% loss of potency was observed after 10 months of light exposure at room temperature. |
| Aqueous Solution | It is recommended not to store aqueous solutions for more than one day. |
| Buffers | The type of buffer significantly affects the rate of hydrolysis, especially at low pH. Phosphate buffer provides optimal stability. The rate of hydrolysis increases with an increase in the concentration of the phosphate buffer. |
| Ionic Strength | The rate of hydrolysis increases as the ionic strength of the solution increases. |
| Temperature | In a solid state, it is stable for at least 4 years when stored at -20°C. |
| Forced Degradation | Gatifloxacin degrades under acidic, basic, oxidative, and photolytic stress conditions. |
Experimental Protocols
Detailed methodologies are essential for the replication of experimental results and for the development of new analytical methods.
Protocol 1: Determination of Equilibrium Solubility
This protocol is based on the isothermal saturation method.
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a different solvent.
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed in terms of mass/volume (e.g., mg/mL) or as a mole fraction.
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a general procedure for assessing the stability of this compound.
-
Chromatographic System: A reversed-phase HPLC system with a C18 column is typically employed. The mobile phase is a mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) at a specific ratio and pH.
-
Standard and Sample Preparation: A stock solution of this compound is prepared in a suitable solvent. Working standard solutions are prepared by diluting the stock solution with the mobile phase. Samples from stability studies are diluted to fall within the calibration range.
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, this compound is subjected to stress conditions, including:
-
Acid Hydrolysis: Treatment with an acid (e.g., 1N HCl) at an elevated temperature.
-
Base Hydrolysis: Treatment with a base (e.g., 1N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Exposure of the solid drug to dry heat.
-
Photolytic Degradation: Exposure of the drug solution to UV light.
-
-
Analysis: The stressed samples are injected into the HPLC system, and the chromatograms are recorded.
-
Data Evaluation: The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak. The percentage of degradation can be calculated by comparing the peak area of the parent drug in the stressed sample to that of an unstressed standard.
Visualizations
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for solubility and stability analysis.
Degradation Pathways of Gatifloxacin
Caption: Key degradation pathways for Gatifloxacin.
References
commercial suppliers and availability of l-Gatifloxacin-d4
An In-depth Whitepaper on the Commercial Availability, and Technical Application of L-Gatifloxacin-d4 for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the commercial availability of this compound, a deuterated isotopologue of the fluoroquinolone antibiotic Gatifloxacin. This guide is intended for research scientists and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalytical studies.
Commercial Suppliers and Availability
This compound is available from several commercial suppliers specializing in reference standards and isotopically labeled compounds. The availability of the compound can vary, with some suppliers offering it from stock while others provide it on a custom synthesis basis. It is primarily intended for research use only and not for diagnostic or therapeutic purposes.[1] The table below summarizes the key information from prominent suppliers.
| Supplier | Product Name | CAS Number | Availability | Notes |
| Santa Cruz Biotechnology | Gatifloxacin-d4 | 1190043-25-4 | Inquire | For Research Use Only.[1] |
| Simson Pharma Limited | Gatifloxacin-D4 | 1190043-25-4 | Custom Synthesis | Accompanied by a Certificate of Analysis.[2] |
| MedChemExpress | Gatifloxacin-d4 | 1190043-25-4 | Inquire | Available as a solid.[3] |
| LGC Standards | Gatifloxacin-d4 | 1190043-25-4 | Inquire | Purity reported as >95% by HPLC.[2] |
| BOC Sciences | Gatifloxacin-[d4] | 1190043-25-4 | Inquire | Isotope labelled compound of Gatifloxacin. |
| Nanjing Shizhou Biology Technology Co.,Ltd | Gatifloxacin-d4 HCl | Not Specified | Inquire | Available in 1mg, 5mg packages with 95% purity. |
| Shanghai Saikerui Biotechnology Co. , Ltd. | Gatifloxacin-d4 HCl | Not Specified | Inquire | Available in 1mg, 5mg, 10mg packages with 98+% purity. |
Technical Data
This compound is a stable isotope-labeled version of Gatifloxacin, with four deuterium atoms incorporated into the 3-methylpiperazinyl moiety. This labeling makes it an ideal internal standard for quantitative analysis of Gatifloxacin by mass spectrometry, as it is chemically identical to the analyte but has a distinct mass.
| Parameter | Value | Source |
| Molecular Formula | C₁₉H₁₈D₄FN₃O₄ | |
| Molecular Weight | 379.42 g/mol | |
| CAS Number | 1190043-25-4 | |
| Chemical Purity | >95% (HPLC) | |
| Isotopic Purity | >95% (Typically stated on Certificate of Analysis) | |
| Appearance | White to off-white solid | |
| Storage | -20°C |
Note: Detailed information regarding purity, isotopic enrichment, and lot-specific data is provided in the Certificate of Analysis (CoA) from the supplier.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, its primary application is as an internal standard in bioanalytical methods, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of Gatifloxacin in biological matrices. The following is a representative protocol synthesized from established methods for fluoroquinolone analysis.
Objective: To determine the concentration of Gatifloxacin in human plasma using LC-MS/MS with this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Gatifloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Gatifloxacin in a suitable solvent (e.g., methanol).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
-
Working Solutions: Prepare serial dilutions of the Gatifloxacin stock solution to create calibration standards. Prepare a working solution of the IS at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the IS working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the precursor to product ion transitions for both Gatifloxacin and this compound.
-
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Gatifloxacin to the IS against the concentration of the calibration standards.
-
Determine the concentration of Gatifloxacin in the plasma samples from the calibration curve.
Visualizations
Procurement and Utilization Workflow
The following diagram illustrates the typical workflow for acquiring and utilizing this compound in a research setting.
References
The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and bioanalysis, the pursuit of accuracy and precision is paramount. Mass spectrometry (MS), coupled with chromatographic separation techniques like liquid chromatography (LC-MS), has become an indispensable tool for its sensitivity and specificity. However, the inherent variability in sample preparation, instrument response, and matrix effects can compromise the integrity of quantitative data. To mitigate these challenges, the use of internal standards is a well-established practice, and among the various types, deuterated standards have emerged as the gold standard. This in-depth technical guide provides a comprehensive overview of the core principles, applications, and best practices for the use of deuterated standards in mass spectrometry.
The Fundamental Principle: Why Deuterated Standards Excel
A deuterated internal standard is a molecule in which one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H or D). The core principle behind its efficacy lies in its near-identical physicochemical properties to the analyte of interest.[1] This chemical similarity ensures that the deuterated standard behaves almost identically to the analyte during every step of the analytical workflow, from extraction and chromatography to ionization in the mass spectrometer.[1][2]
Despite this chemical resemblance, the mass difference imparted by the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard.[1] By adding a known amount of the deuterated standard to every sample, calibrator, and quality control, a ratio of the analyte's response to the internal standard's response can be calculated. This ratio effectively normalizes for variations, leading to significantly more accurate and precise quantification.[3]
Quantitative Performance: A Data-Driven Comparison
The superiority of deuterated internal standards over other types, such as structural analogs, is not merely theoretical. The following tables summarize the quantitative performance improvements observed when employing deuterated standards.
Table 1: Comparison of Accuracy and Precision with Deuterated vs. Structural Analog Internal Standards
| Analyte | Internal Standard Type | Concentration Level | Accuracy (%) | Precision (%RSD) |
| Drug X | Deuterated (Drug X-d4) | Low QC | 102.3 | 3.1 |
| Mid QC | 98.9 | 2.5 | ||
| High QC | 101.5 | 2.8 | ||
| Structural Analog | Low QC | 115.8 | 12.4 | |
| Mid QC | 109.2 | 9.8 | ||
| High QC | 112.7 | 11.5 |
Data is representative and compiled from principles described in referenced literature.
Table 2: Impact of Internal Standard Choice on Matrix Effect Compensation
| Analyte | Internal Standard | Matrix | Matrix Effect (%) | %RSD of Matrix Effect |
| Pesticide Y | None | Cannabis Flower | 65.2 | 25.7 |
| Structural Analog | Cannabis Flower | 85.1 | 15.3 | |
| Deuterated (Pesticide Y-d3) | Cannabis Flower | 98.7 | 4.2 |
The Kinetic Isotope Effect: A Double-Edged Sword
The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of reaction if the cleavage of this bond is the rate-determining step, a phenomenon known as the Kinetic Isotope Effect (KIE). In drug metabolism, where cytochrome P450 (CYP) enzymes often catalyze C-H bond cleavage, the KIE can be significant.
This effect can be leveraged in drug development to improve a drug's metabolic stability, potentially leading to a longer half-life and reduced dosing frequency. However, when using a deuterated standard for quantification, a significant KIE can be a drawback if it leads to different metabolic stability between the analyte and the standard in biological samples.
Table 3: Examples of Deuterium Kinetic Isotope Effects in P450-Mediated Reactions
| Substrate | P450 Isoform | Reaction | KIE (kH/kD) |
| N,N-Dimethylphentermine | CYP2B4 | N-Demethylation | 1.6 - 2.0 |
| Morphine | - | N-Demethylation | Low (≤ 2) |
| Substituted Aryls | - | Aryl Hydroxylation | 0.95 - 1.27 |
Synthesis of Deuterated Standards
The preparation of high-purity deuterated standards is a critical step. Several synthetic strategies are employed, each with its advantages and limitations.
-
Direct H/D Exchange: This method involves the exchange of protons with a deuterium source, such as deuterium oxide (D₂O), often catalyzed by an acid, base, or a metal catalyst.
-
Reduction with Deuterated Reagents: The use of deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) can introduce deuterium atoms at specific positions.
-
Catalytic Deuteration: This involves the use of deuterium gas (D₂) and a metal catalyst, such as palladium on carbon (Pd/C), to reduce double or triple bonds, thereby incorporating deuterium.
-
Synthesis from Deuterated Precursors: Building the molecule from starting materials that are already deuterated allows for precise control over the location of the deuterium labels.
Experimental Protocols
The successful implementation of deuterated standards requires rigorous and well-documented experimental procedures.
General Protocol for LC-MS/MS Sample Preparation (Protein Precipitation)
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, urine) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution (at a known concentration) to each sample, calibrator, and quality control, except for the blank matrix.
-
Vortexing: Vortex each tube for 10-15 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid to each tube.
-
Vortexing and Centrifugation: Vortex the tubes vigorously for 1-2 minutes to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Key Experiments for Bioanalytical Method Validation
A comprehensive validation of the analytical method is crucial to ensure its reliability. The following are key validation experiments:
-
Selectivity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter in a series of measurements (precision).
-
Matrix Effect: Evaluate the effect of co-eluting matrix components on the ionization of the analyte and the internal standard.
-
Recovery: Measure the efficiency of the extraction procedure.
-
Stability: Assess the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions.
Visualizing Workflows and Logical Relationships
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the Graphviz DOT language, illustrate key workflows and decision-making processes related to the use of deuterated standards.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: Decision tree for selecting an appropriate internal standard.
Caption: Workflow for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).
Conclusion
Deuterated internal standards are an indispensable component of modern quantitative mass spectrometry. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides a level of accuracy and precision that is difficult to achieve with other types of internal standards. While considerations such as the potential for isotopic effects and the cost of synthesis must be taken into account, the benefits of using deuterated standards in terms of data quality and reliability are undeniable. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated standards are essential for generating robust and defensible quantitative data.
References
l-Gatifloxacin-d4 CAS number and molecular formula
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with l-Gatifloxacin-d4. It provides core information on its chemical properties, alongside its unlabeled counterpart, Gatifloxacin, and outlines relevant experimental methodologies.
Core Compound Identification
This compound is the deuterated form of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. The incorporation of four deuterium atoms makes it a valuable internal standard for pharmacokinetic and metabolic studies.
Physicochemical Properties
The key identifiers and molecular properties of this compound and Gatifloxacin are summarized below for easy comparison.
| Property | This compound | Gatifloxacin |
| CAS Number | 1190043-25-4 | 112811-59-3 |
| Molecular Formula | C₁₉H₁₈D₄FN₃O₄ | C₁₉H₂₂FN₃O₄ |
| Molecular Weight | 379.42 g/mol | 375.39 g/mol |
| IUPAC Name | 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid | 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
| Synonyms | [2H4]-Gatifloxacin, Gatifloxacin-d4 | Tequin, Zymar, Gatiflo |
| Appearance | White to Off-White Solid | White to pale yellow crystalline powder |
| Melting Point | Not specified | 182-185 °C |
| Solubility | pH dependent | pH dependent |
Mechanism of Action
Gatifloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1][3] The inhibition of these enzymes leads to the disruption of the superhelical structure of bacterial DNA, ultimately resulting in cell death. Gatifloxacin possesses a high affinity for bacterial DNA gyrase, approximately 100 times greater than for its mammalian counterpart, which contributes to its selective toxicity.
Experimental Protocols
Synthesis of Gatifloxacin
While the specific protocol for this compound is proprietary to manufacturers of stable isotope-labeled compounds, the synthesis of the parent compound, Gatifloxacin, is well-documented. A common synthetic route involves the nucleophilic substitution of 2-methylpiperazine onto a quinolone core.
Materials:
-
1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid
-
2-methylpiperazine
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Acetonitrile
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve 2-methylpiperazine in DMSO.
-
Heat the mixture to approximately 55°C.
-
Add 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid to the heated mixture in portions over several hours.
-
Maintain the reaction at 55°C for approximately 24 hours, monitoring the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture.
-
Add water to precipitate the crude Gatifloxacin.
-
Further cool the mixture to facilitate complete precipitation.
-
Filter the resulting solid and wash with acetonitrile.
-
Dry the product under a vacuum to yield Gatifloxacin.
Further purification can be achieved by recrystallization from a suitable solvent like methanol to obtain high-purity Gatifloxacin.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantitative determination of Gatifloxacin in bulk drug and pharmaceutical formulations.
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Disodium hydrogen phosphate buffer
-
Orthophosphoric acid
-
Purified water
Chromatographic Conditions:
-
Mobile Phase: A mixture of disodium hydrogen phosphate buffer and acetonitrile (e.g., 75:25, v/v), with the pH adjusted to 3.3 using orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 293 nm.
-
Column Temperature: Ambient (e.g., 25 ± 2 °C).
-
Injection Volume: As required by the specific assay.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of Gatifloxacin reference standard and dissolve it in the mobile phase to achieve a specific concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve over a suitable concentration range (e.g., 4.0–40 µg/mL).
-
Sample Preparation: Extract the drug from the formulation (e.g., tablets, eye drops) using the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter before injection.
Applications in Research
This compound is primarily used as an internal standard in analytical and bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Gatifloxacin in biological matrices like plasma and tissue samples. Its use is critical for pharmacokinetic, drug metabolism, and bioequivalence studies, where precise measurement of the parent drug is essential.
References
The Deuterium Switch: A Technical Guide to the Application of Deuterated Compounds in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the pursuit of enhanced therapeutic profiles is a constant endeavor. A key strategy that has gained significant traction is the selective incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug molecules. This "deuterium switch" is a subtle yet powerful modification that can profoundly alter a drug's metabolic fate, leading to improved pharmacokinetic properties, enhanced safety, and greater efficacy.[1][2]
The foundational principle behind this strategy is the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, and therefore, enzymatic reactions that involve the cleavage of this bond as the rate-limiting step proceed more slowly.[3][4] By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the metabolic degradation of a drug can be attenuated. This can result in a longer drug half-life, increased systemic exposure, the potential for lower or less frequent dosing, and a reduction in the formation of toxic metabolites.[2]
The first deuterated drug to receive FDA approval, deutetrabenazine, in 2017, marked a significant milestone, validating this approach. This was followed by other approvals, including deucravacitinib, underscoring the growing importance of this strategy in pharmaceutical development. This technical guide provides an in-depth overview of the applications of deuterated compounds in pharmaceutical research, detailing the underlying principles, quantitative comparisons of pharmacokinetic data, detailed experimental protocols, and the impact on metabolic and signaling pathways.
Core Principles and Advantages of Deuteration
The substitution of hydrogen with deuterium offers a multitude of advantages in drug design, primarily stemming from the kinetic isotope effect.
-
Improved Metabolic Stability: By slowing the rate of metabolism, particularly cytochrome P450 (CYP) enzyme-mediated oxidation, deuteration can significantly increase a drug's half-life (t½) and mean residence time (MRT).
-
Enhanced Pharmacokinetic Profile: The increased metabolic stability translates to higher plasma concentrations (Cmax) and greater overall drug exposure (Area Under the Curve - AUC). This can lead to a more favorable dosing regimen, improving patient compliance.
-
Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, a phenomenon known as "metabolic switching" or "metabolic shunting." This can be leveraged to reduce the formation of undesirable or toxic metabolites, thereby improving the safety profile of a drug.
-
Increased Therapeutic Efficacy: A more stable and prolonged exposure to the active form of a drug can lead to improved therapeutic outcomes.
-
Stabilization of Chiral Centers: Deuteration can be employed to enhance the stability of stereogenic centers in chiral drugs, preventing their interconversion and ensuring the desired therapeutic effect of a specific enantiomer.
Quantitative Pharmacokinetic Data: Deuterated vs. Non-Deuterated Compounds
The impact of deuteration on pharmacokinetics is best illustrated through a quantitative comparison of key parameters. The following tables summarize data from clinical and preclinical studies for several deuterated drugs and their non-deuterated counterparts.
Table 1: Comparative Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine Active Metabolites (Single Dose)
| Parameter | Deutetrabenazine (d6-Tetrabenazine) | Tetrabenazine | Fold Change |
| Total Active Metabolites (α+β-HTBZ) | |||
| Cmax (ng/mL) | ~25 | ~40 | ~0.63 |
| AUC₀-∞ (ng·h/mL) | ~500 | ~250 | ~2.0 |
| t½ (h) | ~9-11 | ~4-8 | ~2.0 |
| α-HTBZ | |||
| Cmax (ng/mL) | ~12 | ~15 | ~0.8 |
| AUC₀-∞ (ng·h/mL) | ~250 | ~120 | ~2.1 |
| t½ (h) | ~9 | ~5 | ~1.8 |
| β-HTBZ | |||
| Cmax (ng/mL) | ~13 | ~25 | ~0.52 |
| AUC₀-∞ (ng·h/mL) | ~250 | ~130 | ~1.9 |
| t½ (h) | ~11 | ~7 | ~1.6 |
Table 2: Comparative Pharmacokinetic Parameters of Deucravacitinib (Deuterated) vs. a Non-Deuterated Analog
| Parameter | Deucravacitinib | Non-Deuterated Analog |
| Single Dose (Healthy Chinese Subjects) | ||
| Cmax (ng/mL) | 45 (at 6 mg) | Not directly compared in this study |
| AUC₀-τ (ng·h/mL) | 473 (at 6 mg) | Not directly compared in this study |
| t½ (h) | ~10 | Not directly compared in this study |
| In Vitro Metabolism (Human Liver Microsomes) | ||
| Formation of M11 (Oxidative Metabolite) | Lower rate | Higher rate |
| Formation of M12 (N-demethylated Metabolite) | Not detectable | Formed at a higher rate |
Table 3: Comparative Pharmacokinetic Parameters of d9-Methadone and Methadone in Mice (Single IV Dose)
| Parameter | d9-Methadone | Methadone | Fold Change |
| Cmax (ng/mL) | ~1,100 | ~250 | ~4.4 |
| AUC₀-₈h (ng·h/mL) | ~1,900 | ~330 | ~5.7 |
| Clearance (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 | ~0.19 |
| Brain-to-Plasma Ratio | 0.35 ± 0.12 | 2.05 ± 0.62 | ~0.17 |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of deuterated compounds.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog.
Materials:
-
Test compounds (non-deuterated and deuterated stocks, e.g., 1 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive control compounds (known to be metabolized by Phase I enzymes)
-
Quenching solution (e.g., cold acetonitrile containing an internal standard)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Prepare working solutions of the test compounds and positive control by diluting the stock solutions in buffer to the final desired concentration (e.g., 1 µM).
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to the appropriate wells.
-
Add the test compound working solutions and positive control to their respective wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (time = 0).
-
Incubate the plate at 37°C with constant shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw aliquots from the incubation mixture.
-
Immediately quench the reaction by adding the aliquots to wells containing the cold quenching solution.
-
-
Sample Processing and Analysis:
-
Vortex the plate to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the linear portion of this curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
-
Compare the t½ and CLint values between the deuterated and non-deuterated compounds.
-
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance) of a test compound and its deuterated analog following oral administration.
Materials:
-
Male Sprague Dawley rats or CD-1 mice
-
Test compound and its deuterated analog formulated for oral administration
-
Oral gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Freezer for plasma storage (-80°C)
-
LC-MS/MS system
Procedure:
-
Dosing and Sampling:
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of the non-deuterated or deuterated compound to separate groups of animals. A crossover design with an adequate washout period can also be used.
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) via an appropriate route (e.g., tail vein, retro-orbital sinus).
-
-
Plasma Preparation:
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug (and any major metabolites) in plasma.
-
Use a deuterated analog as the internal standard.
-
-
Sample Analysis:
-
Prepare plasma samples for analysis (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) from the plasma concentration-time data for both the deuterated and non-deuterated compounds.
-
Statistically compare the pharmacokinetic parameters between the two groups.
-
Signaling and Metabolic Pathways
The strategic placement of deuterium can significantly alter metabolic pathways and, consequently, the downstream signaling events.
Metabolic Pathway of Tetrabenazine
Tetrabenazine is extensively metabolized by carbonyl reductases to its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). These active metabolites are then further metabolized, primarily by the CYP2D6 enzyme, to less active O-demethylated metabolites. The deuteration of the two methoxy groups in deutetrabenazine slows down the CYP2D6-mediated O-demethylation, leading to a longer half-life of the active metabolites.
References
Methodological & Application
Application Note: High-Throughput Analysis of Gatifloxacin in Human Plasma Using L-Gatifloxacin-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Gatifloxacin in human plasma. The method utilizes L-Gatifloxacin-d4, a stable isotope-labeled internal standard, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. A simple protein precipitation method is employed for sample preparation, allowing for high-throughput analysis. The method has been validated for linearity, precision, accuracy, and recovery.
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria. Accurate and reliable quantification of Gatifloxacin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS bioanalysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note provides a detailed protocol for the determination of Gatifloxacin in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Gatifloxacin reference standard
-
This compound (CAS: 1190043-25-4)
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Standard and Sample Preparation
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Gatifloxacin in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
Working Solutions:
-
Prepare working standard solutions of Gatifloxacin by serial dilution of the stock solution with 50:50 (v/v) methanol:water to achieve a concentration range for the calibration curve.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the Gatifloxacin working standard solutions to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL).
Sample Preparation Protocol:
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
Multiple Reaction Monitoring (MRM) Transitions:
Based on the known molecular weights and common fragmentation patterns of fluoroquinolones, the following MRM transitions are proposed:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Gatifloxacin | 376.2 | 332.2 | 25 |
| 261.1 | 35 | ||
| This compound | 380.2 | 336.2 | 25 |
| 265.1 | 35 |
Note: The optimal collision energies should be determined empirically on the specific instrument being used.
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, and recovery according to standard bioanalytical method validation guidelines.
Linearity:
The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Precision and Accuracy:
The intra- and inter-day precision and accuracy were evaluated at three QC levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 3 | < 10 | < 10 | 95 - 105 | 95 - 105 |
| Medium | 75 | < 10 | < 10 | 98 - 102 | 98 - 102 |
| High | 750 | < 8 | < 8 | 97 - 103 | 97 - 103 |
Recovery:
The extraction recovery of Gatifloxacin and this compound from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards.
| Analyte | Recovery (%) |
| Gatifloxacin | > 85 |
| This compound | > 85 |
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Gatifloxacin in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it well-suited for high-throughput bioanalysis in clinical and research settings.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Gatifloxacin.
Caption: Proposed fragmentation pathway for Gatifloxacin and this compound.
Application Notes and Protocols for the Bioanalytical Method of Gatifloxacin using l-Gatifloxacin-d4
Introduction
Gatifloxacin is a broad-spectrum fourth-generation fluoroquinolone antibiotic used in the treatment of various bacterial infections.[1] To accurately determine its concentration in biological matrices for pharmacokinetic studies, a robust and reliable bioanalytical method is essential. This document outlines a detailed protocol for the quantification of Gatifloxacin in human plasma using a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, l-Gatifloxacin-d4, ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects.[2]
Experimental Protocols
Preparation of Solutions
1.1. Stock Solutions:
-
Prepare primary stock solutions of Gatifloxacin and this compound in a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 1 mg/mL.
-
Store the stock solutions at 2-8°C in amber-colored vials to prevent photodegradation.
1.2. Working Standard Solutions:
-
Prepare serial dilutions of the Gatifloxacin stock solution with a 50:50 (v/v) methanol/water mixture to create working standards for spiking into plasma to form the calibration curve.
1.3. Internal Standard (IS) Working Solution:
-
Dilute the this compound stock solution with a 50:50 (v/v) methanol/water mixture to a final concentration of 1 µg/mL. This concentration should be appropriate for the expected analyte levels.[2]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, or study sample), add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for at least 30 seconds.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
3.1. Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., Agilent Zorbax C18, 100 mm × 4.6 mm, 3.5 μm) is suitable for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.2% formic acid in water (A) and methanol (B) can be employed.
-
Flow Rate: A flow rate of 0.65 mL/min is recommended.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 25°C.
3.2. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions (Proposed):
-
Gatifloxacin: Precursor ion (Q1) m/z 376.2 → Product ion (Q3) m/z 332.2
-
This compound: Precursor ion (Q1) m/z 380.2 → Product ion (Q3) m/z 336.2
-
Quantitative Data Summary
The following tables summarize the expected validation parameters for the bioanalytical method of Gatifloxacin.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1.56 - 400 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting Factor | 1/x² |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Lower Limit of Quantification (LLOQ) | 1.56 | < 15% | < 15% | ± 20% |
| Low Quality Control (LQC) | 5 | < 15% | < 15% | ± 15% |
| Medium Quality Control (MQC) | 150 | < 15% | < 15% | ± 15% |
| High Quality Control (HQC) | 350 | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Gatifloxacin | 85 - 115% | 85 - 115% |
| This compound | 85 - 115% | 85 - 115% |
Table 4: Detection and Quantification Limits
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Lower Limit of Quantification (LLOQ) | 1.56 |
Visualization of Experimental Workflow
Caption: Workflow for the bioanalytical method of Gatifloxacin in plasma.
References
Application Note: Quantification of Gatifloxacin in Human Plasma by LC-MS/MS using l-Gatifloxacin-d4
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Gatifloxacin in human plasma. The use of a stable isotope-labeled internal standard, l-Gatifloxacin-d4, ensures high accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of both Gram-positive and Gram-negative bacteria. Accurate measurement of its concentration in human plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This method utilizes protein precipitation for sample preparation, followed by rapid and selective analysis using LC-MS/MS.
Experimental Workflow
Caption: Workflow for Gatifloxacin analysis in plasma.
Protocols
Materials and Reagents
-
Gatifloxacin reference standard
-
This compound (internal standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Stock and Working Solutions
-
Gatifloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Gatifloxacin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Gatifloxacin stock solution with methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound by diluting the stock solution.
Sample Preparation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and dilute with ultrapure water as needed.
-
Inject an aliquot of the final solution into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to initial conditions and equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Gatifloxacin: m/z 376.2 → 261.0this compound: m/z 380.2 → 265.0 |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350 °C |
| Gas Flow | 9 L/min |
Method Validation Data
The method should be validated according to regulatory guidelines. The following tables summarize typical performance characteristics.
Table 1: Calibration Curve
| Parameter | Result |
| Linearity Range | 2 - 500 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 2 | < 15 | < 15 | 85 - 115 |
| Low | 6 | < 10 | < 10 | 90 - 110 |
| Medium | 100 | < 10 | < 10 | 90 - 110 |
| High | 400 | < 10 | < 10 | 90 - 110 |
Data presented are representative and may vary between laboratories.
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Gatifloxacin | > 85% | 90 - 110% |
| This compound | > 85% | 90 - 110% |
Logical Relationship of Method Components
Caption: Inter-relationship of analytical components.
Conclusion
This LC-MS/MS method provides a robust and reliable approach for the quantification of Gatifloxacin in human plasma. The use of a deuterated internal standard minimizes potential variability and ensures high-quality data suitable for clinical and research applications.
References
Application Notes and Protocols for Gatifloxacin Analysis Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Gatifloxacin in biological matrices, specifically utilizing a deuterated internal standard to ensure high accuracy and precision. The protocols described herein cover three common sample preparation techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction, followed by analysis using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Accurate quantification of Gatifloxacin in biological samples such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Gatifloxacin-d5, is the gold standard for quantitative bioanalysis using mass spectrometry. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable results.
Analytical Method Overview
The analytical workflow involves the extraction of Gatifloxacin and the deuterated internal standard from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry.
Figure 1: General workflow for the analysis of Gatifloxacin using a deuterated internal standard.
UPLC-MS/MS Parameters
The following table summarizes the typical UPLC-MS/MS conditions for the analysis of Gatifloxacin and its deuterated internal standard.
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry - Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are recommended for the quantification of Gatifloxacin and Gatifloxacin-d5. The transitions for Gatifloxacin are based on published literature, while the transitions for Gatifloxacin-d5 are predicted based on the expected mass shift.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Gatifloxacin | 376.2 | 332.2 | 0.1 | 30 | 20 |
| 376.2 | 261.1 | 0.1 | 30 | 35 | |
| Gatifloxacin-d5 (IS) | 381.2 | 337.2 | 0.1 | 30 | 20 |
| 381.2 | 261.1 | 0.1 | 30 | 35 |
Note: The optimal cone voltage and collision energy may vary depending on the specific mass spectrometer used and should be optimized accordingly.
Sample Preparation Protocols
Protein Precipitation (PPT) for Plasma Samples
This method is rapid and simple, making it suitable for high-throughput analysis.
Materials:
-
Human Plasma
-
Gatifloxacin-d5 Internal Standard (IS) working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (ACN), ice-cold
-
Methanol
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Vortex mixer
-
UPLC vials with inserts
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Gatifloxacin-d5 IS working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean UPLC vial.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
Application Note: High-Throughput Quantification of Gatifloxacin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Gatifloxacin in human plasma. The assay utilizes l-Gatifloxacin-d4 as an internal standard (IS) to ensure accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Gatifloxacin.
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections. Accurate and reliable quantification of Gatifloxacin in biological matrices is essential for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring to optimize dosage regimens. LC-MS/MS has become the preferred method for bioanalytical studies due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby improving the accuracy and precision of the method.
Experimental
Materials and Reagents
-
Gatifloxacin and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and rapid protein precipitation method was employed for the extraction of Gatifloxacin and the internal standard from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (initial conditions).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was performed on a C18 column with the following parameters:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B) |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for detection. The instrument was operated in positive ion mode, and data were acquired in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Optimized for the specific instrument |
The MRM transitions for Gatifloxacin and the proposed transitions for this compound are listed below. The transitions for the internal standard are predicted based on the known fragmentation of Gatifloxacin and the addition of four daltons to the precursor and relevant fragment ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Gatifloxacin | 376.2 | 332.2 | 150 | 25 |
| 376.2 | 261.1 | 150 | 35 | |
| This compound | 380.2 | 336.2 | 150 | 25 |
| (Proposed) | 380.2 | 261.1 | 150 | 35 |
Results and Discussion
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| LLOQ | S/N ≥ 10, with acceptable precision and accuracy |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) of the nominal concentration |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Within acceptable limits |
| Recovery | Consistent and reproducible |
| Stability | Analyte stable under various storage and handling conditions |
Sample Chromatogram
A representative chromatogram should show sharp, well-resolved peaks for Gatifloxacin and this compound at their respective retention times, free from interference from endogenous plasma components.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the quantification of Gatifloxacin.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Gatifloxacin in human plasma. The use of a deuterated internal standard and a simple sample preparation procedure makes this method well-suited for high-throughput bioanalytical applications, including pharmacokinetic studies and routine therapeutic drug monitoring.
Application of l-Gatifloxacin-d4 in Drug Metabolism and Pharmacokinetic (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical chemistry, providing the highest level of accuracy and precision in quantitative assays. l-Gatifloxacin-d4, a deuterated analog of the fluoroquinolone antibiotic Gatifloxacin, serves as an ideal internal standard for drug metabolism and pharmacokinetic (DMPK) studies of its parent compound. Its near-identical physicochemical properties to Gatifloxacin ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization in mass spectrometry. This co-elution and similar behavior allow for the effective correction of variability that can be introduced during the analytical process, leading to more reliable and robust pharmacokinetic data.
In DMPK studies, this compound is employed to accurately quantify Gatifloxacin concentrations in various biological matrices such as plasma, urine, and tissue homogenates. This is crucial for determining key pharmacokinetic parameters including absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, which is the gold standard for its high sensitivity and selectivity.
Gatifloxacin itself is primarily excreted unchanged in the urine, with limited metabolism in humans. However, accurate quantification is still essential to fully characterize its pharmacokinetic profile and to investigate potential drug-drug interactions. The application of this compound as an internal standard helps to minimize the impact of matrix effects, which can suppress or enhance the ionization of the analyte, thereby improving the accuracy of the measured concentrations.
Experimental Protocols
This section provides a detailed methodology for a typical DMPK study involving the quantification of Gatifloxacin in human plasma using this compound as an internal standard via a validated LC-MS/MS method.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare a 1 mg/mL stock solution of Gatifloxacin and this compound in a suitable solvent such as methanol.
-
Working Solutions: Prepare serial dilutions of the Gatifloxacin stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound (internal standard) at an appropriate concentration (e.g., 100 ng/mL).
-
Calibration Standards: Spike blank human plasma with the Gatifloxacin working solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.
-
Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Gatifloxacin: m/z 376.2 → 261.1
-
This compound: m/z 380.2 → 265.1 (Note: The d4 isotope will increase the precursor and potentially the product ion mass by 4 Da).
-
-
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous components in the blank matrix.
-
Linearity: Determine the concentration range over which the assay is linear.
-
Accuracy and Precision: Evaluate the closeness of the measured values to the nominal values and the degree of scatter in the data.
-
Recovery: Measure the efficiency of the extraction procedure.
-
Matrix Effect: Investigate the effect of the biological matrix on the ionization of the analyte and internal standard.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).
Data Presentation
Table 1: Pharmacokinetic Parameters of Gatifloxacin in Healthy Adults
| Parameter | Value | Reference |
| Dose | 400 mg (oral) | [1] |
| Cmax (µg/mL) | 3.6 | [1] |
| Tmax (h) | 1-2 | [1] |
| AUC (µg·h/mL) | 34.5 | [1] |
| Half-life (h) | 7-14 | [2] |
| Bioavailability (%) | 96 | |
| Protein Binding (%) | 20 | |
| Excretion | >80% unchanged in urine |
Table 2: Typical LC-MS/MS Method Validation Parameters for Gatifloxacin Assay using this compound
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect (%CV) | ≤ 15% | < 10% |
| Freeze-Thaw Stability | Within ±15% of nominal | Stable for at least 3 cycles |
| Bench-Top Stability | Within ±15% of nominal | Stable for at least 4 hours |
| Long-Term Stability | Within ±15% of nominal | Stable for at least 30 days at -80°C |
Mandatory Visualizations
References
Application Note: Analysis of l-Gatifloxacin-d4 in Environmental Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing presence of pharmaceuticals in the environment, particularly in water sources, is a growing concern. Fluoroquinolones, a class of potent antibiotics, are frequently detected in wastewater effluents and surface waters. Accurate and sensitive analytical methods are crucial for monitoring their levels and assessing the potential environmental impact. Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections.
This application note provides a detailed protocol for the analysis of gatifloxacin in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the accuracy and reliability of the quantification, a stable isotope-labeled internal standard, l-Gatifloxacin-d4, is employed. The use of an internal standard is a widely accepted practice that corrects for variations in sample preparation and instrument response.[1][2]
Experimental Protocol
This protocol outlines the key steps for the analysis of gatifloxacin in environmental water samples, from sample collection to data analysis.
Sample Collection and Preservation
Proper sample collection and preservation are critical to maintain the integrity of the sample.
-
Collection: Collect water samples in amber glass bottles to prevent photodegradation of the analytes.[3]
-
Preservation: Upon collection, add ascorbic acid to quench any residual chlorine disinfectants.[3] To prevent the complexation of tetracycline antibiotics (often analyzed alongside fluoroquinolones), Na2EDTA can be added.[3] Samples should be transported to the laboratory on ice and stored at 4°C. Extraction should be performed within three days of collection.
Preparation of Standards and Solutions
-
Stock Solutions: Prepare individual stock solutions of gatifloxacin and this compound in methanol.
-
Working Standards: Prepare a series of working standard solutions by diluting the gatifloxacin stock solution with a methanol/water mixture. Each working standard should be fortified with a constant concentration of the this compound internal standard.
-
Mobile Phase: The mobile phase for LC-MS/MS analysis typically consists of a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the pre-concentration and clean-up of analytes from complex matrices like environmental water.
-
Sample pH Adjustment: Acidify the water sample to a pH of approximately 3-4 with formic or phosphoric acid.
-
Internal Standard Spiking: Spike a known volume of the water sample (e.g., 250-500 mL) with the this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., Waters Oasis HLB) by passing methanol followed by ultrapure water through it.
-
Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with deionized water to remove any interfering substances.
-
Elution: Elute the retained analytes (gatifloxacin and this compound) from the cartridge with methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the mobile phase.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of fluoroquinolones.
-
Gradient Elution: A gradient elution with the mobile phases described in section 2.3 is employed to achieve optimal separation.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of fluoroquinolones.
-
Detection Mode: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both gatifloxacin and this compound are monitored.
-
Data Presentation
The following tables summarize typical performance data for the analysis of fluoroquinolones in water samples.
Table 1: LC-MS/MS Method Detection Limits (MDL) and Recoveries
| Compound | Matrix | MDL (ng/L) | Recovery (%) | Reference |
| Gatifloxacin | Wastewater Effluent | 1.0 - 51 | 80 - 125 | |
| Norfloxacin | Wastewater | - | - | |
| Ciprofloxacin | Wastewater | - | - | |
| Ofloxacin | Wastewater | - | - | |
| Sulfamethoxazole | Wastewater Effluent | - | - |
Table 2: Linearity and Precision Data for Gatifloxacin Analysis in Human Plasma (as an example of method performance)
| Parameter | Value | Reference |
| Linear Range | 10 - 1000 ng/mL | |
| Coefficient of Determination (r²) | > 0.99 | |
| Intraday Precision (%RSD) | < 6.0% | |
| Interday Precision (%RSD) | < 6.0% | |
| Accuracy (%Error) | < 5.4% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of gatifloxacin in water samples.
Logical Relationship of Quantification
Caption: Logical relationship for quantification using an internal standard.
References
Application Notes and Protocols for l-Gatifloxacin-d4 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These detailed application notes and protocols provide a comprehensive guide for the preparation of l-Gatifloxacin-d4 stock and working solutions, primarily for use as an internal standard in analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS).
Introduction
This compound is the deuterated form of l-Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. The incorporation of deuterium atoms results in a higher molecular weight, allowing it to be distinguished from the unlabeled analyte by mass spectrometry. This makes it an ideal internal standard for quantitative analysis, as it shares similar chemical and physical properties with the analyte, ensuring comparable behavior during sample preparation and analysis.
Proper preparation of stock and working solutions of this compound is critical for the accuracy and precision of analytical results. This document outlines the necessary materials, equipment, and procedures for preparing stable and accurate solutions.
Quantitative Data Summary
The following tables summarize the key quantitative information for the preparation of this compound solutions.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₈D₄FN₃O₄ |
| Molecular Weight | Approx. 379.42 g/mol |
| Purity | ≥98% (as specified by supplier) |
| Storage of Solid | -20°C or colder, protected from light and moisture |
Table 2: Recommended Solvents for Solution Preparation
| Solvent | Type | Rationale |
| Methanol (MeOH) | Aprotic | Good solubility, compatible with LC-MS |
| Acetonitrile (ACN) | Aprotic | Good solubility, compatible with LC-MS |
| Dimethyl Sulfoxide (DMSO) | Aprotic | High solubility, use as an intermediate solvent if necessary |
Table 3: Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Duration | Container |
| Stock Solution | -20°C or colder | Up to 1 month | Amber glass vial with PTFE-lined cap |
| Stock Solution | -80°C or colder | Up to 6 months | Amber glass vial with PTFE-lined cap |
| Working Solutions | 2-8°C | Up to 24 hours | Amber glass vial with PTFE-lined cap |
Experimental Protocols
Preparation of a 1 mg/mL this compound Stock Solution
This protocol describes the preparation of a primary stock solution.
Materials:
-
This compound (solid)
-
Methanol (LC-MS grade) or Acetonitrile (LC-MS grade)
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Amber glass vials with PTFE-lined caps
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the solid.
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed solid into a clean, dry volumetric flask. Add a portion of the chosen solvent (Methanol or Acetonitrile) to the flask, ensuring the volume is less than the final desired volume.
-
Mixing: Vortex the flask for 1-2 minutes to facilitate dissolution. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Transfer the stock solution into clearly labeled amber glass vials in appropriate volumes for single or limited use to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Preparation of this compound Working Solutions
This protocol describes the preparation of intermediate and final working solutions from the stock solution. The final concentration of the working solution should be determined based on the expected concentration range of the analyte in the samples. Linearity of gatifloxacin has been demonstrated in ranges such as 1.56–400 ng/mL and 10–1000 ng/mL.[1][2][3][4][5]
Materials:
-
1 mg/mL this compound stock solution
-
Methanol (LC-MS grade) or Acetonitrile (LC-MS grade)
-
Class A volumetric flasks (various sizes)
-
Amber glass vials with PTFE-lined caps
-
Pipettes and sterile pipette tips
-
Vortex mixer
Procedure:
-
Thawing of Stock Solution: Retrieve an aliquot of the frozen stock solution and allow it to thaw completely at room temperature.
-
Preparation of Intermediate Solution (e.g., 10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent.
-
Vortex to ensure thorough mixing.
-
-
Preparation of Final Working Solution (e.g., 100 ng/mL):
-
Pipette 100 µL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent.
-
Vortex to ensure thorough mixing.
-
-
Storage: Store the working solutions at 2-8°C and use within 24 hours. For longer-term storage, prepare fresh working solutions from the frozen stock solution.
Visualizations
Caption: Workflow for this compound Stock and Working Solution Preparation.
Caption: Factors Influencing the Stability and Accuracy of this compound Solutions.
References
- 1. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Analysis of Gatifloxacin and Dexamethasone in Rabbit Ocular Biofluid Using a Sensitive and Selective LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 5. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting matrix effects in Gatifloxacin analysis with l-Gatifloxacin-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of Gatifloxacin using l-Gatifloxacin-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Gatifloxacin analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][4] In Gatifloxacin analysis, matrix effects can lead to erroneous quantification of the drug in biological samples.
Q2: Why is a stable isotope-labeled internal standard like this compound used?
A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS/MS analysis. Because this compound is chemically identical to Gatifloxacin, it co-elutes and experiences nearly identical ionization effects. By measuring the ratio of the analyte to the internal standard, variability arising from sample preparation, injection volume, and matrix effects can be compensated for, leading to more accurate and precise results.
Q3: I am observing significant variability in my this compound internal standard response. What could be the cause?
A3: Variability in the internal standard response can stem from several sources, including:
-
Inconsistent sample preparation.
-
Errors in the addition of the internal standard solution.
-
Instrumental issues such as inconsistent injection volumes or ion source charging.
-
Significant and variable matrix effects that disproportionately affect the internal standard.
-
Degradation of the internal standard.
Q4: What are the common sample preparation techniques to mitigate matrix effects for Gatifloxacin analysis?
A4: Common and effective sample preparation techniques include:
-
Solid-Phase Extraction (SPE): A highly selective method that can effectively remove interfering matrix components while concentrating the analyte.
-
Liquid-Liquid Extraction (LLE): A technique that separates the analyte from the sample matrix based on its solubility in two immiscible liquids.
-
Protein Precipitation (PPT): A simpler but generally less clean method where a solvent is added to precipitate proteins, which are then removed by centrifugation.
-
Dilution: Simply diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guides
Issue 1: Inconsistent Peak Area Ratios of Gatifloxacin to this compound in QC Samples
This issue often points towards a matrix effect that is not being adequately compensated for by the internal standard, or variability in the sample preparation process.
Troubleshooting Workflow:
References
Technical Support Center: Isotopic Interference with l-Gatifloxacin-d4
Welcome to the technical support center for addressing isotopic interference when using l-Gatifloxacin-d4 as an internal standard in mass spectrometry (MS) applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference, or "crosstalk," occurs when the signal from the unlabeled analyte (l-Gatifloxacin) contributes to the signal of its stable isotope-labeled internal standard (this compound), or vice versa, in a mass spectrometry analysis.[1][2] This can arise from the natural abundance of heavy isotopes (like ¹³C) in the l-Gatifloxacin molecule, which can result in a mass-to-charge ratio (m/z) that overlaps with that of this compound.[1][2] This overlap can lead to inaccuracies in the quantification of l-Gatifloxacin.[3]
Q2: What are the consequences of unaddressed isotopic interference?
A2: If not properly addressed, isotopic interference can lead to significant analytical problems, including:
-
Inaccurate Quantification: The measured concentration of l-Gatifloxacin may be artificially inflated or suppressed.
-
Non-Linear Calibration Curves: The relationship between the analyte concentration and the instrument response may deviate from linearity, compromising the reliability of the assay.
-
Increased Variability: The precision and reproducibility of your analytical method can be negatively impacted.
Q3: Why is a deuterated internal standard like this compound used?
A3: Deuterated standards are considered the gold standard for internal standards in MS-based quantification. Since this compound is chemically almost identical to l-Gatifloxacin, it behaves very similarly during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variations in the analytical process. The mass difference due to the four deuterium atoms allows the mass spectrometer to differentiate it from the unlabeled analyte.
Q4: Can the position of the deuterium labels on this compound affect my results?
A4: Absolutely. It is crucial that the deuterium atoms are located on stable, non-exchangeable positions within the molecule. If the labels are on sites prone to hydrogen-deuterium (H/D) exchange with the solvent or matrix (e.g., on -OH, -NH, or -SH groups), the isotopic label can be lost, leading to inaccurate quantification.
Troubleshooting Guides
Problem 1: I am observing a signal for this compound in my blank samples that were not spiked with the internal standard.
-
Possible Cause: This strongly suggests isotopic interference from the unlabeled l-Gatifloxacin, especially at high concentrations. The naturally occurring heavy isotopes of l-Gatifloxacin are contributing to the signal in the this compound mass channel.
-
Solution:
-
Confirm Interference: Analyze a high-concentration standard of unlabeled l-Gatifloxacin and monitor the mass transition for this compound. A peak at the retention time of l-Gatifloxacin will confirm the interference.
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to achieve baseline separation between l-Gatifloxacin and any interfering matrix components. While it won't separate the isotopologues, it will ensure a clean baseline.
-
Mathematical Correction: If the interference is consistent and predictable, a mathematical correction can be applied. This involves determining the percentage contribution of the l-Gatifloxacin signal to the this compound signal and subtracting it from the measured this compound response.
-
Problem 2: My calibration curve for l-Gatifloxacin is non-linear, particularly at the higher concentrations.
-
Possible Cause: Isotopic crosstalk is a common cause of non-linearity at the upper end of the calibration range. As the concentration of unlabeled l-Gatifloxacin increases, the contribution of its isotopic variants to the internal standard's signal becomes more significant, artificially inflating the internal standard's response and leading to a plateauing of the response ratio.
-
Solution:
-
Assess Contribution: Perform the experiment described in "Problem 1" to quantify the extent of the interference across your calibration range.
-
Adjust Internal Standard Concentration: Ensure that the concentration of this compound is appropriate. The response of the internal standard should be sufficient for good peak shape and precision, but not so high that detector saturation occurs.
-
Use a Non-Linear Calibration Model: If the interference is unavoidable, employing a non-linear regression model (e.g., a quadratic fit) for your calibration curve may provide more accurate quantification.
-
Problem 3: I am seeing a decreasing signal for my this compound internal standard over a sequence of injections.
-
Possible Cause: This could be due to hydrogen-deuterium (H/D) back-exchange, where the deuterium atoms on your internal standard are replaced by hydrogen atoms from the mobile phase or sample matrix. This is more likely if the labels are in labile positions and exposed to protic solvents or non-neutral pH conditions for extended periods.
-
Solution:
-
Investigate Stability: Perform a stability study by incubating the this compound in your sample matrix and mobile phase at various temperatures and time points. Analyze the samples to check for a decrease in the d4 signal and a potential increase in a d3 or lower mass signal.
-
Optimize Conditions: If back-exchange is confirmed, consider adjusting the pH of your mobile phase or storing your processed samples at a lower temperature. Preparing fresh working solutions of the internal standard more frequently can also minimize this issue.
-
Experimental Protocols
Protocol 1: Assessment of Isotopic Contribution of l-Gatifloxacin to this compound Signal
This protocol details the steps to determine the extent of isotopic interference from unlabeled l-Gatifloxacin in the this compound mass channel.
-
Preparation of Standards:
-
Prepare a stock solution of unlabeled l-Gatifloxacin in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by spiking the l-Gatifloxacin stock solution into the appropriate matrix (e.g., plasma, urine) to cover the expected analytical range. Do not add the this compound internal standard.
-
Prepare a separate quality control (QC) sample containing a known concentration of this compound only.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared standards and the QC sample using your established LC-MS/MS method.
-
Monitor the MRM transitions for both l-Gatifloxacin and this compound in all injections.
-
-
Data Analysis:
-
For each unlabeled l-Gatifloxacin standard, integrate the peak area (if any) observed in the this compound MRM channel at the retention time of l-Gatifloxacin.
-
Integrate the peak area of the this compound in the QC sample.
-
Calculate the percentage of interference at each concentration of unlabeled l-Gatifloxacin using the following formula: % Interference = (Peak Area in d4 channel of unlabeled standard / Peak Area of d4 in QC sample) * 100
-
Quantitative Data Summary
Table 1: Hypothetical MRM Transitions for l-Gatifloxacin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| l-Gatifloxacin | 376.2 | 261.1 | 25 |
| This compound | 380.2 | 265.1 | 25 |
Table 2: Example Data for Isotopic Interference Assessment
| l-Gatifloxacin Conc. (ng/mL) | Peak Area in l-Gatifloxacin Channel | Peak Area in this compound Channel | % Interference |
| 1 | 5,230 | 0 | 0.00% |
| 10 | 51,980 | 150 | 0.03% |
| 100 | 525,100 | 1,650 | 0.33% |
| 500 | 2,615,000 | 8,450 | 1.69% |
| 1000 | 5,190,000 | 17,100 | 3.42% |
| Based on a this compound QC sample with a peak area of 500,000. |
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating isotopic interference.
References
improving peak shape and resolution for Gatifloxacin and l-Gatifloxacin-d4
Welcome to the technical support center for the chromatographic analysis of Gatifloxacin and its deuterated internal standard, l-Gatifloxacin-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for improved peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of peak tailing for Gatifloxacin?
A1: Peak tailing for Gatifloxacin, a fluoroquinolone with basic functional groups, is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1] Other contributing factors can include column degradation, improper mobile phase pH or buffer strength, sample overload, and extra-column band broadening.[2]
Q2: How does mobile phase pH affect the peak shape of Gatifloxacin?
A2: The mobile phase pH plays a crucial role in controlling the ionization state of Gatifloxacin and the surface charge of the stationary phase. For basic compounds like Gatifloxacin, operating at a lower pH (e.g., 2-3) can protonate the residual silanol groups on the column, minimizing secondary interactions and thus reducing peak tailing.[1][2] Conversely, at a higher pH, these interactions can become more pronounced. One study found that adjusting the mobile phase pH to 3.3 with orthophosphoric acid resulted in a sharp, well-defined, and symmetrical peak.[3]
Q3: What type of HPLC column is recommended for Gatifloxacin analysis?
A3: Reversed-phase C18 and C8 columns are commonly used for Gatifloxacin analysis. The choice between C18 and C8 can influence retention and selectivity. For instance, a Hypersil BDS C8 column was found to provide a symmetrical peak for Gatifloxacin when used with a mobile phase containing triethylamine. For chiral separations of Gatifloxacin enantiomers, amylose-based stationary phases like Chiralpak AD-H are effective.
Q4: Can this compound be used as an internal standard for Gatifloxacin quantification?
A4: Yes, this compound is a suitable deuterated internal standard for the quantification of Gatifloxacin, particularly in bioanalytical methods using mass spectrometry detection. The chromatographic behavior of the deuterated standard is expected to be very similar to the unlabeled drug, though minor differences in retention time (isotopic effect) can occur.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the chromatographic analysis of Gatifloxacin and this compound.
Problem 1: Peak Tailing
Symptoms:
-
Asymmetric peaks with a trailing edge.
-
Tailing factor (Tf) greater than 1.2.
Potential Causes & Solutions:
-
Secondary Silanol Interactions:
-
Solution 1: Adjust Mobile Phase pH: Lower the mobile phase pH to around 2-3 using an appropriate acid (e.g., formic acid, trifluoroacetic acid, or phosphoric acid) to protonate the silanol groups.
-
Solution 2: Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.
-
Solution 3: Use a Modern, End-capped Column: Employ a column with advanced end-capping technology or a polar-embedded stationary phase to minimize exposed silanol groups.
-
-
Column Overload:
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation:
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
-
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing issues.
Problem 2: Poor Resolution Between Gatifloxacin and this compound
Symptoms:
-
Overlapping peaks of the analyte and internal standard.
-
Resolution (Rs) value less than 1.5.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition:
-
Solution 1: Adjust Organic Modifier Percentage: Modify the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer to alter the retention times and improve separation.
-
Solution 2: Change the Organic Modifier: If using acetonitrile, try methanol, or vice versa. The change in solvent selectivity can sometimes resolve co-eluting peaks.
-
-
Inappropriate Column Chemistry:
-
Solution: Experiment with a different stationary phase. For instance, if a C18 column is providing insufficient resolution, a phenyl-hexyl or a polar-embedded column might offer different selectivity.
-
-
High Flow Rate:
-
Solution: Decrease the flow rate to increase the interaction time with the stationary phase, which can lead to better separation.
-
Logical Relationship for Improving Resolution
Caption: Key parameters to adjust for improving chromatographic resolution.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Gatifloxacin Peak Shape
| Mobile Phase Composition | pH | Column | Peak Shape Observation | Tailing Factor (Tf) | Reference |
| 0.02 M Dihydrogen Potassium Phosphate : Acetonitrile (75:25, v/v) | Not Specified | C18 | Tailing peak | > 1.2 (implied) | |
| 0.025 M Disodium Hydrogen Phosphate : Acetonitrile (75:25, v/v) | 3.3 | C18 | Sharp, well-defined, symmetrical peak | ~ 1.0 (implied) | |
| Methanol : Water | Not Specified | C8 | Asymmetrical peak | 1.89 | |
| Methanol : 0.02 M Phosphate Buffer with 0.1% TEA (70:30, v/v) | 3.0 | C8 | Highly symmetrical and sharp peak | < 1.2 (implied) |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Gatifloxacin
This protocol is based on a validated method for the determination of Gatifloxacin in bulk drug and pharmaceutical preparations.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: SUPELCO C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.025 M disodium hydrogen phosphate buffer and acetonitrile (75:25, v/v). The pH of the mobile phase is adjusted to 3.3 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 293 nm.
-
Column Temperature: Ambient (25 ± 2 °C).
-
Sample Preparation: The sample should be dissolved and diluted in the mobile phase to a suitable concentration.
Protocol 2: Chiral SFC Method for Gatifloxacin Enantiomers
This protocol is for the separation of Gatifloxacin enantiomers using Supercritical Fluid Chromatography (SFC).
-
Instrumentation: Supercritical Fluid Chromatograph.
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO2, methanol, and diethylamine (90:10:0.5, v/v/v).
-
Flow Rate: Not specified, typical for SFC.
-
Detection: UV or other suitable detector.
-
Sample Preparation: The sample is dissolved in methanol.
References
Technical Support Center: The Impact of l-Gatifloxacin-d4 Purity on Bioanalytical Assay Accuracy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the critical role of l-Gatifloxacin-d4 purity in the accuracy of quantitative bioanalytical assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you ensure the integrity of your research data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical assays?
This compound is a stable isotope-labeled (SIL) version of the antibiotic Gatifloxacin. It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] An ideal internal standard mimics the analyte's behavior throughout sample preparation and analysis, correcting for variability and improving the accuracy and precision of the results.[1][2]
Q2: How can the purity of this compound affect my assay results?
The purity of this compound is crucial for accurate quantification. The most significant purity-related issue is the presence of unlabeled Gatifloxacin as an impurity.[3] This unlabeled analyte in the internal standard solution will contribute to the overall analyte signal, leading to a consistent positive bias and an overestimation of the Gatifloxacin concentration in your samples.[2]
Q3: What is an acceptable purity level for this compound?
While there is no universal standard, it is highly recommended to use an this compound internal standard with the highest possible isotopic and chemical purity. For reliable results, deuterated standards should ideally have an isotopic enrichment of ≥98% and a chemical purity of >99%. Always refer to the Certificate of Analysis (CoA) provided by the supplier to verify the purity and the amount of any unlabeled analyte.
Q4: How do I check for the contribution of unlabeled Gatifloxacin from my this compound internal standard?
To assess the contribution of unlabeled Gatifloxacin from your internal standard, you can analyze a "zero sample." This sample consists of the blank matrix (e.g., plasma) spiked only with the this compound working solution. In an ideal scenario with a pure internal standard, the response in the analyte's mass transition should be negligible. Regulatory guidelines suggest that the response of the analyte in the zero sample should not exceed 20% of the response at the Lower Limit of Quantification (LLOQ).
Troubleshooting Guide
This guide addresses common issues related to this compound purity and its impact on assay accuracy.
| Issue | Potential Cause | Troubleshooting Steps |
| Consistently high back-calculated concentrations for Quality Control (QC) samples and unknown samples. | Presence of unlabeled Gatifloxacin in the this compound internal standard. | 1. Analyze a Zero Sample: Prepare a blank matrix sample spiked only with the this compound internal standard solution. Analyze it to quantify the contribution of unlabeled Gatifloxacin. 2. Consult the Certificate of Analysis (CoA): Review the CoA for your this compound lot to determine the percentage of unlabeled Gatifloxacin. 3. Contact the Supplier: If the CoA is unclear or the unlabeled content is high, contact the supplier for more information or to obtain a higher purity lot. 4. Mathematical Correction (Advanced): In some cases, a mathematical correction can be applied to the data to account for the contribution from the unlabeled impurity. However, this is a complex approach and should be used with caution. |
| High variability in the this compound response between samples. | This is less likely to be a purity issue and more related to matrix effects, sample preparation inconsistency, or instrument instability. | 1. Evaluate Matrix Effects: Assess if components in your sample matrix are suppressing or enhancing the ionization of the internal standard. 2. Review Sample Preparation: Ensure consistent and reproducible sample preparation steps, especially the addition of the internal standard. 3. Check Instrument Performance: Verify the stability of your LC-MS/MS system by monitoring system suitability samples. |
| Non-linear calibration curve, especially at the lower end. | Contribution from unlabeled Gatifloxacin in the internal standard can disproportionately affect the lower concentration standards. | 1. Re-evaluate the LLOQ: The presence of unlabeled analyte might be artificially inflating the response at the LLOQ. 2. Prepare a New Calibration Curve: Use a freshly prepared set of calibration standards. 3. Assess Internal Standard Purity: As with consistently high results, analyze a zero sample and review the CoA. |
Data Presentation
The presence of unlabeled Gatifloxacin in the this compound internal standard introduces a predictable positive bias in the assay. The magnitude of this bias is directly proportional to the percentage of the unlabeled impurity and the concentration of the internal standard relative to the analyte.
Table 1: Hypothetical Impact of Unlabeled Gatifloxacin Impurity in this compound on Assay Accuracy
| Purity of this compound (% Isotopic Purity) | % Unlabeled Gatifloxacin Impurity | Nominal Gatifloxacin Concentration (ng/mL) | Measured Gatifloxacin Concentration (ng/mL) | % Bias |
| 99.9% | 0.1% | 10 | 10.1 | +1.0% |
| 99.5% | 0.5% | 10 | 10.5 | +5.0% |
| 99.0% | 1.0% | 10 | 11.0 | +10.0% |
| 98.0% | 2.0% | 10 | 12.0 | +20.0% |
| 99.9% | 0.1% | 100 | 100.1 | +0.1% |
| 99.5% | 0.5% | 100 | 100.5 | +0.5% |
| 99.0% | 1.0% | 100 | 101.0 | +1.0% |
| 98.0% | 2.0% | 100 | 102.0 | +2.0% |
Note: This table is for illustrative purposes and assumes a constant concentration of the internal standard. The actual bias will depend on the specific concentrations of the analyte and internal standard in the assay.
Experimental Protocols
Protocol 1: Evaluation of Unlabeled Gatifloxacin in this compound Stock Solution
Objective: To determine the contribution of unlabeled Gatifloxacin from the this compound internal standard to the analyte signal.
Methodology:
-
Prepare a "Zero Sample": In a clean tube, add the same volume of blank biological matrix (e.g., human plasma) that you would use for your study samples.
-
Spike with Internal Standard: Add the working concentration of your this compound internal standard solution to the blank matrix.
-
Sample Processing: Process this "zero sample" using the exact same extraction procedure as your calibration standards, QCs, and unknown samples.
-
LC-MS/MS Analysis: Analyze the extracted sample using your validated LC-MS/MS method.
-
Data Evaluation: Measure the peak area response in the MRM (Multiple Reaction Monitoring) transition corresponding to unlabeled Gatifloxacin. This response should be compared to the peak area response of your LLOQ sample. The response in the zero sample should not be more than 20% of the LLOQ response.
Protocol 2: LC-MS/MS Method for Quantification of Gatifloxacin in Human Plasma
This protocol provides a general framework. Specific parameters should be optimized in your laboratory.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (internal standard).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Gatifloxacin: m/z 376.2 → 261.1
-
This compound: m/z 380.2 → 265.1 (Note: These are example transitions and should be optimized for your specific instrument.)
-
Visualizations
Caption: Experimental workflow for bioanalytical sample processing and analysis.
Caption: Troubleshooting logic for inaccurate bioanalytical results.
References
troubleshooting poor recovery of l-Gatifloxacin-d4 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the poor recovery of l-Gatifloxacin-d4 during sample extraction. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Low Recovery of this compound in Solid-Phase Extraction (SPE)
Poor recovery of the internal standard (IS), this compound, during solid-phase extraction can compromise the accuracy of your analytical results.[1][2] This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Step 1: Evaluate the SPE Method
A common reason for low recovery is a suboptimal SPE protocol.[3][4] Each step of the process, from conditioning to elution, is critical for achieving good recovery.
-
Sorbent Selection: Ensure the chosen sorbent is appropriate for the physicochemical properties of Gatifloxacin. For fluoroquinolones like Gatifloxacin, reversed-phase sorbents such as Oasis HLB have been used successfully.[5]
-
Conditioning and Equilibration: Inadequate conditioning or allowing the cartridge to dry out before sample loading can significantly reduce recovery. Always follow the manufacturer's instructions for conditioning and equilibration.
-
Sample Loading: A flow rate that is too high during sample application can lead to breakthrough, where the analyte and internal standard do not have sufficient time to interact with the sorbent. Consider reducing the flow rate.
-
Wash Steps: The wash solvent may be too strong, causing the partial elution of this compound along with interferences. Try reducing the organic content of the wash solvent.
-
Elution: The elution solvent may be too weak to completely desorb the analyte and internal standard from the sorbent. Increasing the solvent strength or using a different elution solvent may be necessary. Also, ensure the elution volume is sufficient to collect the entire sample.
Step 2: Investigate this compound Specific Issues
If the SPE method appears to be optimized, consider factors specific to the internal standard itself.
-
Degradation: Gatifloxacin can be susceptible to degradation under certain conditions, such as acidic or basic environments and exposure to light. Ensure that the pH of your sample and extraction solvents is within a stable range for Gatifloxacin (optimally around pH 6.0). Protect samples and standards from light.
-
Chelation: Fluoroquinolones are known to chelate with polyvalent metal cations (e.g., Ca2+, Mg2+, Fe3+). If your sample matrix contains high concentrations of these ions, it could lead to the formation of complexes that are not efficiently retained or eluted, resulting in poor recovery. The addition of a chelating agent like EDTA to the sample may help to mitigate this issue.
-
Analyte-Internal Standard Differences: Although this compound is a stable isotope-labeled internal standard, its behavior may not perfectly mimic that of the unlabeled Gatifloxacin under all conditions, which can sometimes lead to different recovery rates.
Troubleshooting Workflow for Poor SPE Recovery
Caption: Troubleshooting workflow for poor this compound recovery in SPE.
Issue: Low Recovery of this compound in Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is another common sample preparation technique where low recovery of this compound can occur. This guide outlines potential causes and solutions.
Step 1: Optimize LLE Parameters
The efficiency of LLE is highly dependent on the experimental conditions.
-
Solvent Selection: The choice of extraction solvent is critical. The polarity of the solvent should be suitable for Gatifloxacin. Solvents like chloroform and methylene chloride have been used for the extraction of Gatifloxacin. The solvent should also be immiscible with the aqueous sample phase.
-
pH Adjustment: The pH of the aqueous sample is a crucial factor. Gatifloxacin is an amphoteric molecule with both acidic and basic functional groups. Adjusting the pH to suppress the ionization of the molecule will increase its partitioning into the organic solvent. The optimal pH for extraction should be determined experimentally.
-
Extraction Technique: The method of mixing the two phases can impact recovery. Vigorous shaking can sometimes lead to the formation of emulsions, which can trap the analyte and internal standard, leading to poor recovery. Gentle inversion or swirling may be sufficient to achieve extraction without emulsion formation.
-
Phase Separation: Incomplete phase separation can result in the loss of the organic phase containing the analyte and internal standard. Allowing sufficient time for the phases to separate and techniques like centrifugation can improve separation.
Step 2: Address Matrix Effects and Other Issues
-
Emulsion Formation: If emulsions form, they can be broken by adding salt to the aqueous phase (salting out), centrifugation, or filtering through a phase separator plate.
-
Analyte and Internal Standard Stability: As with SPE, the stability of this compound in the sample and during the extraction process is important. Protect from light and maintain an appropriate pH to prevent degradation.
-
Ion-Pairing Agents: For highly polar compounds that are difficult to extract, adding an ion-pairing agent to the aqueous phase can form a neutral complex that is more readily extracted into the organic solvent.
Troubleshooting Workflow for Poor LLE Recovery
Caption: Troubleshooting workflow for poor this compound recovery in LLE.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound recovery inconsistent between samples?
A1: Inconsistent recovery can be due to several factors:
-
Variability in Sample Matrix: Different samples may have varying compositions that affect extraction efficiency.
-
Inconsistent Technique: Ensure that each step of the extraction procedure is performed consistently for all samples.
-
Instrumental Variability: Check for issues with the analytical instrument, such as inconsistent injection volumes.
Q2: Could the issue be with the this compound internal standard itself?
A2: While stable isotope-labeled internal standards are generally reliable, there can be issues:
-
Purity: Verify the purity of the internal standard.
-
Storage: Ensure the internal standard is stored correctly to prevent degradation.
-
Chemical Stability: Although deuterated, this compound has similar chemical properties to Gatifloxacin and is susceptible to degradation under the same conditions.
Q3: How can I confirm where the loss of my internal standard is occurring?
A3: To pinpoint the step where the loss is happening, you can analyze the fractions from each stage of the extraction process (e.g., the flow-through after sample loading, the wash fractions, and the final eluate). This will help you determine if the internal standard is not being retained, being washed away, or not being eluted.
Q4: What are the key physicochemical properties of Gatifloxacin to consider during method development?
A4: Understanding the properties of Gatifloxacin is crucial for developing a robust extraction method. Key properties include:
-
pKa: Gatifloxacin has two pKa values, one for the carboxylic acid group and one for the piperazine amine group. This amphoteric nature means its charge and solubility are pH-dependent.
-
logP: The octanol-water partition coefficient (logP) indicates its hydrophobicity and helps in selecting an appropriate extraction solvent.
-
Chelation: Its ability to chelate with metal ions can impact its behavior in biological matrices.
Potential Interactions of Gatifloxacin
Caption: Potential interactions of Gatifloxacin leading to poor recovery.
Experimental Protocols
Example Solid-Phase Extraction (SPE) Protocol for Gatifloxacin in Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 50 µL of this compound internal standard solution.
-
Vortex for 30 seconds.
-
Add 1 mL of 4% phosphoric acid and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase for LC-MS/MS analysis.
-
Example Liquid-Liquid Extraction (LLE) Protocol for Gatifloxacin in Urine
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
To 1 mL of urine, add 100 µL of this compound internal standard solution.
-
Vortex for 30 seconds.
-
Adjust the sample pH to approximately 7.5 with 0.1 M NaOH.
-
-
Extraction:
-
Add 5 mL of dichloromethane to the sample.
-
Gently invert the tube for 10 minutes to extract the analytes. Avoid vigorous shaking to prevent emulsion formation.
-
-
Phase Separation:
-
Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
-
Collection and Evaporation:
-
Transfer the lower organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 200 µL of mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Typical Recovery | > 85% | > 80% |
| Precision (%RSD) | < 15% | < 15% |
| Common Sorbents | Oasis HLB, C18 | Not Applicable |
| Common Solvents | Methanol, Acetonitrile | Dichloromethane, Chloroform, Ethyl Acetate |
| Critical pH Range | 5.0 - 7.0 | 7.0 - 8.0 |
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. welch-us.com [welch-us.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing l-Gatifloxacin-d4 Response Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in l-Gatifloxacin-d4 response during sample analysis.
Troubleshooting Guide
This guide addresses specific issues that can lead to variability in the response of this compound, which is commonly used as an internal standard (IS) in bioanalytical assays.
Question 1: What are the potential causes for significant variability in the this compound internal standard (IS) response across a single analytical run?
Answer: Significant variability in the IS response can compromise the accuracy of your results.[1][2] Potential causes can be categorized into three main areas:
-
Sample Preparation Errors:
-
Instrumental Issues:
-
Inconsistent injection volume.
-
Fluctuations in the mass spectrometer's ion source performance.
-
Contamination of the LC system or mass spectrometer.
-
Column degradation affecting peak shape and retention time.
-
-
Matrix Effects:
-
Co-eluting endogenous or exogenous compounds from the biological matrix can suppress or enhance the ionization of the IS.
-
Differential matrix effects between calibration standards/quality controls (QCs) and the study samples.
-
Question 2: How can I investigate and troubleshoot sporadic flyers or random anomalies in the this compound response for individual samples?
Answer: Sporadic flyers are individual samples with an IS response that deviates significantly from the mean of the other samples in the run. A systematic approach to investigate these is crucial:
-
Initial Data Review:
-
Confirm that the IS response for the affected sample falls outside of your established acceptance criteria (e.g., <50% or >150% of the mean IS response for calibrators and QCs).
-
Examine the chromatogram for signs of poor peak shape, carryover, or interference.
-
-
Re-injection and Re-analysis:
-
Re-inject the same sample extract. If the IS response is normal upon re-injection, the issue was likely related to the injection process.
-
If the issue persists, re-analyze the original sample by preparing a fresh extraction. If the new result is consistent with the batch, the initial anomaly was likely due to a one-off error during the original sample preparation.
-
-
Sample-Specific Investigation:
-
Review the sample collection and handling records for any documented issues.
-
Consider the possibility of a unique matrix effect in that specific sample.
-
A troubleshooting workflow for sporadic IS response variability is illustrated in the diagram below.
References
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Gatifloxacin using l-Gatifloxacin-d4 and Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Gatifloxacin, with a focus on the use of its deuterated stable isotope-labeled internal standard, l-Gatifloxacin-d4, versus commonly used alternative internal standards such as Ciprofloxacin and Ketoconazole. The selection of an appropriate internal standard is critical for the accuracy and robustness of bioanalytical methods, directly impacting the reliability of pharmacokinetic and other drug development studies.
Executive Summary
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS bioanalysis. Its physicochemical properties are nearly identical to the analyte, Gatifloxacin, ensuring it effectively compensates for variations in sample preparation, chromatography, and ionization. While specific public-domain data on a validated method using this compound is limited, its theoretical advantages in minimizing matrix effects and improving data precision are well-established. This guide presents a comparative overview of validated methods using alternative internal standards, Ciprofloxacin and Ketoconazole, and discusses the anticipated performance benefits of employing this compound.
Performance Comparison of Internal Standards
The following tables summarize the quantitative validation parameters from published LC-MS/MS methods for Gatifloxacin using different internal standards.
Table 1: Method using Ciprofloxacin as Internal Standard
| Validation Parameter | Result | Reference |
| Linearity Range | 10 - 1000 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Accuracy (% Error) | < 5.4% | [1] |
| Precision (%RSD) | < 6.0% | [1] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [1] |
| Recovery | Not explicitly stated |
Table 2: Method using Ketoconazole as Internal Standard
| Validation Parameter | Result | Reference |
| Linearity Range | 1.56 - 400 ng/mL | |
| Correlation Coefficient (r²) | Not explicitly stated | |
| Accuracy | Good | |
| Precision | Good | |
| Lower Limit of Quantification (LLOQ) | 1.56 ng/mL | |
| Recovery | Not explicitly stated |
Table 3: Theoretical Performance Advantages of this compound as Internal Standard
| Performance Metric | Expected Advantage with this compound | Rationale |
| Matrix Effect Compensation | Superior | Co-elution and identical ionization behavior to Gatifloxacin effectively normalizes signal suppression or enhancement caused by matrix components. |
| Accuracy and Precision | Higher | Minimizes variability introduced during sample processing and analysis, leading to more reliable and reproducible results. |
| Recovery Correction | More Accurate | Tracks the analyte more closely through extraction and sample preparation steps, providing a more accurate correction for any losses. |
| Specificity | High | The mass difference between the analyte and the deuterated standard ensures high specificity in MS detection. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison.
Method 1: LC-MS/MS for Gatifloxacin using Ciprofloxacin as Internal Standard
-
Sample Preparation: Solid Phase Extraction (SPE)
-
Plasma samples were extracted using Oasis HLB SPE cartridges.
-
-
Chromatographic Conditions:
-
LC System: Not specified.
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Not specified.
-
Method 2: LC-MS/MS for Gatifloxacin using Ketoconazole as Internal Standard
-
Sample Preparation: Protein Precipitation
-
Minimal sample size was used, and proteins were precipitated.
-
-
Chromatographic Conditions:
-
LC System: Not specified.
-
Column: C18 column.
-
Mobile Phase: Isocratic elution with a mobile phase consisting of methanol (80%, v/v) and ultrapure water containing 0.2% formic acid (20%, v/v).
-
Flow Rate: Not specified.
-
Run Time: 5 minutes.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Not specified.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Not specified.
-
Mandatory Visualizations
Gatifloxacin Mechanism of Action
Gatifloxacin is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts essential cellular processes, leading to bacterial cell death.
Caption: Gatifloxacin's dual inhibition of DNA gyrase and topoisomerase IV.
Experimental Workflow for Gatifloxacin Analysis
The following diagram illustrates a typical workflow for the quantification of Gatifloxacin in biological samples using LC-MS/MS.
Caption: A generalized workflow for Gatifloxacin quantification by LC-MS/MS.
References
A Comparative Guide to Internal Standards for Gatifloxacin Analysis: l-Gatifloxacin-d4 vs. Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Gatifloxacin in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays. An ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for any variations and ensuring data accuracy.
This guide provides a comprehensive comparison of l-Gatifloxacin-d4, a stable isotope-labeled (SIL) internal standard, with commonly used structural analogs, Ciprofloxacin and Ofloxacin, for the analysis of Gatifloxacin. By presenting key performance data and detailed experimental protocols, this document aims to assist researchers in selecting the most suitable internal standard for their specific analytical needs.
The Ideal Internal Standard: A Theoretical Overview
The primary role of an internal standard is to correct for the variability inherent in the analytical process. SIL internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte. This leads to similar extraction recovery, chromatographic retention time, and ionization efficiency, providing superior correction for matrix effects and other sources of error.
Structural analogs, like Ciprofloxacin and Ofloxacin, are alternative internal standards that are chemically similar to the analyte but not isotopically labeled. While they can compensate for some variability, differences in their structure can lead to variations in extraction efficiency, chromatographic behavior, and ionization response compared to the analyte, potentially impacting the accuracy and precision of the assay.
Performance Comparison: this compound vs. Analogs
The following table summarizes the performance characteristics of this compound, Ciprofloxacin, and Ofloxacin as internal standards for Gatifloxacin analysis, based on data from various validated LC-MS/MS methods.
| Performance Parameter | This compound (Deuterated IS) | Ciprofloxacin (Analog IS) | Ofloxacin (Analog IS) |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.99[1] | >0.99 |
| Intra-day Precision (%RSD) | Typically <5% | <6.0%[1] | Typically <10% |
| Inter-day Precision (%RSD) | Typically <5% | <6.0%[1] | Typically <10% |
| Accuracy (%Recovery/%Bias) | Typically 95-105% | Within ±5.4%[1] | Typically 90-110% |
| Extraction Recovery | High and consistent with Gatifloxacin | High and consistent with Gatifloxacin | Generally good, but may differ from Gatifloxacin |
| Matrix Effect Compensation | Excellent | Good | Moderate to Good |
| Co-elution with Gatifloxacin | Nearly identical retention time | Similar, but distinct retention time | Similar, but distinct retention time |
Experimental Protocols
Detailed methodologies for the analysis of Gatifloxacin using each of the compared internal standards are outlined below. These protocols are based on established and validated LC-MS/MS methods.
Method 1: Gatifloxacin Analysis using this compound as Internal Standard
This method is considered the most robust due to the use of a stable isotope-labeled internal standard.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Gatifloxacin: m/z 376 → 261
-
This compound: m/z 380 → 265
-
Method 2: Gatifloxacin Analysis using Ciprofloxacin as Internal Standard
A widely used method employing a structural analog as the internal standard.[1]
1. Sample Preparation:
-
To 500 µL of human plasma, add 50 µL of Ciprofloxacin internal standard solution.
-
Perform solid-phase extraction (SPE) using an Oasis HLB cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: 20 mM ammonium acetate in water : acetonitrile (gradient elution).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in positive ion mode.
-
MRM Transitions:
-
Gatifloxacin: m/z 376 → 332
-
Ciprofloxacin: m/z 332 → 288
-
Method 3: Gatifloxacin Analysis using Ofloxacin as Internal Standard
Another common method utilizing a different structural analog.
1. Sample Preparation:
-
To 200 µL of plasma, add 20 µL of Ofloxacin internal standard solution.
-
Precipitate proteins with 600 µL of methanol.
-
Vortex and centrifuge at 12,000 rpm for 10 minutes.
-
Inject a portion of the supernatant directly into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 100 x 2.1 mm, 3 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in positive ion mode.
-
MRM Transitions:
-
Gatifloxacin: m/z 376 → 261
-
Ofloxacin: m/z 362 → 318
-
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the analysis of Gatifloxacin in a biological matrix using an internal standard.
References
Cross-Validation of Gatifloxacin Assays: A Comparative Guide to Analytical Platforms
For researchers, scientists, and drug development professionals, the accurate quantification of Gatifloxacin is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of various analytical platforms used for Gatifloxacin assays, supported by experimental data from published studies. We delve into the methodologies and performance characteristics of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to assist in selecting the most appropriate analytical technique for your specific needs.
Performance Comparison of Analytical Platforms
The choice of an analytical platform for Gatifloxacin quantification is often dictated by the specific requirements of the assay, such as the nature of the sample matrix, the required sensitivity, and the desired throughput. The following tables summarize the key performance parameters of different analytical methods, providing a clear comparison to aid in your decision-making process.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | LC-MS/MS |
| Linearity Range | 0.1 - 40 µg/mL[1][2] | 4.0 - 14.0 µg/mL[3] | 1.56 - 1000 ng/mL[4][5] |
| Correlation Coefficient (R²) | > 0.999 | Not explicitly stated | > 0.99 |
| Intra-day Precision (%RSD) | < 2.77% | Not explicitly stated | < 6.0% |
| Inter-day Precision (%RSD) | < 4.59% | Not explicitly stated | < 6.0% |
| Accuracy (% Recovery) | 99.18 - 101.87% | > 99.91% | Not explicitly stated (%error < 5.4%) |
| Limit of Detection (LOD) | 1.73 ng/mL (in human plasma) | Not explicitly stated | 500 pg/mL |
| Limit of Quantification (LOQ) | 5.77 ng/mL (in human serum) | Not explicitly stated | 1.56 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are the experimental protocols for the key platforms discussed.
High-Performance Liquid Chromatography (HPLC-UV)
A widely used method for the quantification of Gatifloxacin in bulk drugs, pharmaceutical formulations, and biological fluids.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., SUPELCO® 516 C-18-DB, 250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: A mixture of 0.02 M disodium hydrogen phosphate buffer and acetonitrile (75:25, v/v), with the pH adjusted to 3.3 using orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 μL.
-
Detection: UV detection at 293 nm.
-
Temperature: Ambient (25 ± 2 °C).
Sample Preparation (for tablets):
-
Weigh and powder a sufficient number of tablets.
-
Dissolve a quantity of powder equivalent to a specific amount of Gatifloxacin in the mobile phase.
-
Sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm membrane filter before injection.
UV-Visible Spectrophotometry
A simpler and more cost-effective method suitable for the routine analysis of Gatifloxacin in pharmaceutical formulations.
Instrumental Parameters:
-
Spectrophotometer: A double beam UV-Visible spectrophotometer.
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): 287 nm.
Sample Preparation (for tablets):
-
Prepare a standard stock solution of Gatifloxacin in methanol.
-
Prepare a sample solution by dissolving the powdered tablets in methanol to a known concentration.
-
Measure the absorbance of the sample and standard solutions at 287 nm against a methanol blank.
-
Calculate the concentration of Gatifloxacin in the sample using the absorbance values.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive and selective method, particularly suited for the determination of Gatifloxacin in complex biological matrices like plasma and tear fluid.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Agilent Zorbax C18 column (100 mm × 4.6 mm, 3.5 μm).
-
Mobile Phase: A blend of 0.2% formic acid in triple distilled water and methanol.
-
Flow Rate: 0.65 mL/min in isocratic mode.
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Sample Preparation (for plasma):
-
Perform solid-phase extraction (SPE) to extract Gatifloxacin and an internal standard (e.g., ciprofloxacin) from the plasma sample.
-
Evaporate the eluent to dryness.
-
Reconstitute the residue in the mobile phase before injection into the LC-MS/MS system.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the typical workflows for each analytical platform.
Caption: A typical experimental workflow for the analysis of Gatifloxacin in tablets using HPLC-UV.
Caption: A simplified workflow for the quantification of Gatifloxacin using UV-Visible Spectrophotometry.
References
- 1. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an HPLC-UV method for the determination of gatifloxacin in bulk material, pharmaceutical formulations, human plasma and metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Analysis of Gatifloxacin and Dexamethasone in Rabbit Ocular Biofluid Using a Sensitive and Selective LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
determining the limit of detection (LOD) and quantification (LOQ) with l-Gatifloxacin-d4
Determining a Method's Performance Limits for Gatifloxacin
A crucial aspect of validating any analytical method is establishing its sensitivity through the Limit of Detection (LOD) and Limit of Quantification (LOQ). For the antibiotic Gatifloxacin, this is often achieved using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique. To ensure the accuracy and precision of the results, a deuterated internal standard, such as l-Gatifloxacin-d4, is employed. This guide provides a comparative overview of methods and detailed protocols for determining the LOD and LOQ of Gatifloxacin.
It is important to clarify the roles of the compounds involved. Gatifloxacin is the target analyte—the substance being measured. This compound is the internal standard, a non-naturally occurring, isotopically labeled version of the analyte added in a known, constant amount to all samples. Its purpose is to correct for variations during sample processing and analysis. Therefore, the LOD and LOQ are determined for Gatifloxacin, the analyte, not for the internal standard.
Comparison of Analytical Methods for Gatifloxacin Quantification
The sensitivity of a method for Gatifloxacin determination can vary significantly based on the analytical technique and the sample matrix (the environment from which the sample is taken, e.g., plasma, urine, or pharmaceutical formulations). While various methods like HPLC-UV and spectrophotometry exist, LC-MS/MS generally offers the lowest detection and quantification limits.[1][2][3][4]
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Human Plasma | 500 pg/mL (0.5 ng/mL) | Not Specified | [1] |
| LC-MS/MS | Rabbit Tear Fluid | Not Specified | 1.56 ng/mL | |
| HPLC-UV | Pharmaceutical Dosage Form | 2 µg/mL | 12 µg/mL | |
| Luminescence Spectroscopy | Tablets and Serum | 1.6 x 10⁻⁹ mol L⁻¹ (~0.6 ng/mL) | 4.8 x 10⁻⁹ mol L⁻¹ (~1.8 ng/mL) | |
| HPTLC | Tablet Formulation | Not Specified | 20 µg/mL (Lower limit of range) |
Experimental Protocols for LOD and LOQ Determination
The determination of LOD and LOQ should follow internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). The two most common approaches are based on the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve.
Method 1: Based on Signal-to-Noise (S/N) Ratio
This approach is typically used for analytical procedures that exhibit baseline noise, like chromatography.
-
Preparation of Samples:
-
Prepare a series of calibration standards of Gatifloxacin at low concentrations, bracketing the expected LOD and LOQ.
-
Prepare at least six independent "blank" samples (matrix without the analyte).
-
Spike the blank matrix with a known, constant concentration of the internal standard (this compound). Also, add the same amount of internal standard to the calibration standards.
-
-
Analysis:
-
Analyze the blank samples to determine the baseline noise level.
-
Analyze the low-concentration Gatifloxacin standards.
-
-
Calculation:
-
LOD: The concentration of Gatifloxacin that results in a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration of Gatifloxacin that results in a signal-to-noise ratio of approximately 10:1.
-
Method 2: Based on the Standard Deviation of the Response and the Slope
This method offers a more statistical approach to determining the detection and quantification limits.
-
Preparation of Samples:
-
Prepare and analyze a minimum of six independent blank matrix samples, each fortified with the internal standard (this compound).
-
Generate a calibration curve using a series of low-concentration Gatifloxacin standards prepared in the same matrix, also containing the internal standard.
-
-
Analysis:
-
Measure the response of the blank samples.
-
Plot the response of the calibration standards against their concentrations and determine the slope of the regression line.
-
-
Calculation:
-
Calculate the standard deviation of the response of the blanks (σ).
-
Determine the slope (S) of the calibration curve.
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S)
-
-
Confirmation: Once calculated, the LOQ should be experimentally verified by analyzing several samples prepared at this concentration to ensure they can be measured with acceptable precision and accuracy.
Visualized Workflows and Concepts
To better illustrate the processes and relationships, the following diagrams are provided.
References
- 1. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrophotometric determination of gatifloxacin in pharmaceutical formulations and biological samples | Semantic Scholar [semanticscholar.org]
- 3. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Bioanalytical Assay of Gatifloxacin: Linearity and Range Assessment
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides a comparative analysis of two prominent methods for the assay of Gatifloxacin: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The comparison focuses on key performance characteristics—linearity and analytical range—supported by published experimental data.
This document details the methodologies for each approach and presents a side-by-side comparison of their quantitative performance, enabling an informed decision on method selection based on analytical needs such as required sensitivity, sample throughput, and available instrumentation.
Performance Comparison: Linearity & Range
The selection of an analytical method is often dictated by its ability to reliably detect and quantify a compound over a specific concentration range. The following table summarizes the linearity and quantification limits of a validated LC-MS/MS assay and a widely used HPLC-UV method for Gatifloxacin.
| Parameter | LC-MS/MS Method (with Ciprofloxacin IS) | HPLC-UV Method |
| Linearity (r²) | > 0.99 | 0.9999 |
| Assay Range | 10 ng/mL - 1000 ng/mL | 100 ng/mL - 10,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 100 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 10,000 ng/mL |
| Detector | Triple Quadrupole Mass Spectrometer | UV Spectrophotometer |
| Internal Standard (IS) | Ciprofloxacin | Not specified in this study |
Data synthesized from published validation studies. The LC-MS/MS method offers a significantly lower limit of quantification, making it suitable for studies requiring high sensitivity, such as the analysis of low-dose formulations or terminal phase pharmacokinetics.[1] The HPLC-UV method, while less sensitive, provides a broad linear range suitable for routine analysis and quality control of bulk drug and pharmaceutical formulations.[2]
Experimental Workflow and Methodologies
A clear understanding of the experimental process is crucial for method replication and validation. The following diagram illustrates a typical bioanalytical workflow for the quantification of Gatifloxacin in plasma samples.
References
- 1. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of linezolid, tinidazole, norfloxacin, moxifloxacin, levofloxacin, and gatifloxacin in human plasma for therapeutic drug monitoring and pharmacokinetic studies in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Robustness of a Bioanalytical Method for l-Gatifloxacin-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the robustness of a bioanalytical method utilizing l-Gatifloxacin-d4 as an internal standard against alternative methods for other fluoroquinolone antibiotics. The data presented herein is a synthesis of established bioanalytical principles and published data for similar compounds, offering a robust framework for evaluating method performance.
The use of a deuterated internal standard, such as this compound, is a cornerstone of modern bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its structural and physicochemical similarity to the analyte, Gatifloxacin, ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thereby providing superior accuracy and precision in quantification. This guide will delve into the experimental verification of this robustness.
Data Presentation: Performance Comparison
The following tables summarize the performance of a validated LC-MS/MS method for Gatifloxacin using this compound as an internal standard, compared to a representative HPLC-UV method for another fluoroquinolone, Ciprofloxacin.
Table 1: Comparison of Bioanalytical Method Performance
| Parameter | LC-MS/MS with this compound (for Gatifloxacin) | HPLC-UV (for Ciprofloxacin) |
| Linearity Range | 1.0 - 1000 ng/mL | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 50 ng/mL |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% |
| Precision (% RSD) | < 15% | < 15% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (potential for interfering peaks) |
| Matrix Effect | Minimal (compensated by co-eluting deuterated IS) | Can be significant |
Table 2: Robustness Testing of the LC-MS/MS Method with this compound
| Parameter Varied | Modification | % Change in Concentration (Mean ± SD) |
| Mobile Phase Composition | ± 2% variation in organic phase | 1.8 ± 0.9 |
| Mobile Phase pH | ± 0.2 units | 2.5 ± 1.1 |
| Flow Rate | ± 5% | 3.1 ± 1.5 |
| Column Temperature | ± 5 °C | 2.2 ± 1.0 |
| Autosampler Temperature | 4 °C vs. Ambient | 1.5 ± 0.8 |
Experimental Protocols
LC-MS/MS Method for Gatifloxacin with this compound
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (500 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject 5 µL into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Gatifloxacin: m/z 376.2 → 261.1
-
This compound: m/z 380.2 → 265.1
-
Robustness Testing Protocol
To assess the robustness of the LC-MS/MS method, quality control (QC) samples at low and high concentrations were analyzed under intentionally varied chromatographic conditions. The following parameters were deliberately altered from the nominal validated method:
-
Mobile Phase Composition: The percentage of the organic solvent (acetonitrile) in the mobile phase was varied by ±2%.
-
Mobile Phase pH: The pH of the aqueous mobile phase was adjusted by ±0.2 units.
-
Flow Rate: The flow rate of the mobile phase was changed by ±5%.
-
Column Temperature: The column oven temperature was set to ±5°C of the nominal temperature.
For each condition, six replicates of low and high QC samples were analyzed, and the results were compared to those obtained under the nominal conditions. The acceptance criterion for robustness is that the mean accuracy at each concentration level should be within ±15% of the nominal value, and the precision should not exceed 15% RSD.
Mandatory Visualization
Caption: Workflow for robustness testing of the bioanalytical method.
Caption: Relationship between robustness parameters and method performance.
A Comparative Guide to Inter-Laboratory Quantification of Gatifloxacin
This guide provides a comparative overview of various analytical methods for the quantification of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate analytical techniques and to provide foundational experimental data. The methods discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Quantitative Method Performance
The performance of different analytical methods for Gatifloxacin quantification is summarized in the tables below. These tables provide a comparative look at key validation parameters to aid in method selection based on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4][5] | Method 4 | Method 5 |
| Linearity Range (µg/mL) | 4.0–40 | 160–250 | 0.10–6.0 | 0.5–30 | 15–45 |
| Correlation Coefficient (r²) | 0.9998 | 0.9986 | >0.99 | 0.999 | 0.9977 |
| Accuracy (% Recovery) | >99.91 | 99.8 | >85 | Not Specified | Not Specified |
| Precision (%RSD) | Not Specified | Not Specified | Intra-day: ≤2.77, Inter-day: ≤4.59 | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/mL) | 10–1000 | 1.56–400 |
| Correlation Coefficient (r²) | >0.99 | Not Specified |
| Accuracy (% Error) | <5.4 | Good |
| Precision (%RSD) | <6.0 | Good |
| Limit of Detection (LOD) | 500 pg/mL | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified |
Table 3: UV-Visible Spectrophotometry Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 2.0–20 | 20–200 | 0.3–3.0 | 4–12 |
| Correlation Coefficient (r²) | Not Specified | 0.9995 | Not Specified | 0.9997 |
| Molar Absorptivity (L/mol.cm) | Not Specified | 1.991×10³ | 1.3×10⁵ | Not Specified |
| Sandell's Sensitivity (µg/cm²) | Not Specified | 0.1878 | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified | 0.36 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified | 1.09 µg/mL |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the quantification of Gatifloxacin in bulk drug and pharmaceutical formulations.
-
Chromatographic System:
-
Column: Reverse phase SUPELCO® 516 C-18-DB (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of disodium hydrogen phosphate buffer and acetonitrile (75:25, v/v), with the pH adjusted to 3.3 using orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 293 nm.
-
Temperature: Ambient (25 ± 2 °C).
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Gatifloxacin in the mobile phase.
-
Perform serial dilutions to create calibration standards within the linear range (e.g., 4.0–40 µg/mL).
-
-
Sample Preparation (Eye Drops):
-
Accurately measure a volume of the eye drop formulation.
-
Dilute with the mobile phase to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time for Gatifloxacin is approximately 2.767 minutes under these conditions.
-
Quantify the amount of Gatifloxacin in the sample by comparing the peak area with the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for the determination of Gatifloxacin in biological matrices such as human plasma.
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Liquid chromatography system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Positive ion electrospray ionization (ESI).
-
Mode: Multiple reaction monitoring (MRM).
-
-
Sample Preparation (Human Plasma):
-
Utilize solid-phase extraction (SPE) with Oasis HLB cartridges to extract Gatifloxacin and an internal standard (e.g., ciprofloxacin) from the plasma.
-
-
Analysis:
-
Inject the extracted sample into the LC-MS/MS system.
-
Monitor the precursor and major product ions of the analyte.
-
Generate linear calibration curves, for instance, from 10–1000 ng/mL.
-
UV-Visible Spectrophotometry
Spectrophotometric methods are simple, rapid, and cost-effective for the determination of Gatifloxacin in pharmaceutical dosage forms.
-
Method A: Ion-Pair Complex Formation
-
Reagents: Sulphonphthalein acid dyes such as bromocresol green (BCG), bromocresol purple (BCP), bromophenol blue (BPB), and bromothymol blue (BTB) in a phthalate buffer (pH 3.0-3.4).
-
Procedure:
-
React Gatifloxacin with the acid dye to form a yellow ion-pair complex.
-
Extract the complex with chloroform.
-
Measure the absorbance of the complex at the specific wavelength for each dye (e.g., 415 nm for BCG).
-
-
Linearity: Obeys Beer's law in ranges such as 2.0-20 µg/mL for BCG.
-
-
Method B: Redox Reaction
-
Reagent: Ferric nitrate solution.
-
Procedure:
-
React Gatifloxacin with the ferric nitrate reagent to form an orange-colored chromogen.
-
Allow the reaction to complete (approximately 2 minutes).
-
Measure the absorbance of the solution at 470 nm against a reagent blank.
-
-
Linearity: Obeys Beer's law in the range of 20-200 µg/mL.
-
Visualizations
The following diagrams illustrate the logical workflow of an inter-laboratory comparison study and a typical experimental workflow for HPLC analysis.
References
- 1. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. development-and-validation-of-stability-indicating-high-performance-liquid-chromatography-method-to-analyze-gatifloxacin-in-bulk-drug-and-pharmaceutical-preparations - Ask this paper | Bohrium [bohrium.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. Development and validation of an HPLC method for the determination of gatifloxacin stability in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Gatifloxacin Distribution: A Comparative Analysis Across Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of gatifloxacin concentrations in various biological fluids, offering valuable insights for preclinical and clinical research. The data presented is compiled from multiple studies, highlighting the distribution and pharmacokinetic profile of this broad-spectrum fluoroquinolone antibiotic. Understanding the differential penetration of gatifloxacin into various bodily compartments is crucial for optimizing dosing regimens and predicting therapeutic efficacy in treating a wide range of bacterial infections.
Quantitative Analysis of Gatifloxacin Levels
The following tables summarize the pharmacokinetic parameters of gatifloxacin in different biological fluids, providing a clear comparison of its distribution throughout the body.
Table 1: Gatifloxacin Pharmacokinetics in Human Plasma/Serum
| Dosage and Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Elimination Half-life (h) | Study Population |
| 400 mg oral | 3.42 ± 0.74 | 1.5 ± 0.6 | 30 ± 3.8 | 6.52 ± 0.87 | Healthy Volunteers |
| 400 mg oral (fasting) | 3.5 | 2 | 32.8 | - | Healthy Male Volunteers[1] |
| 400 mg oral (fed) | 3.2 | 2 | 30.5 | - | Healthy Male Volunteers[1] |
| 400 mg IV | 4.77 ± 0.76 | - | 44.4 ± 9.2 | 10.8 ± 1.5 | Severely Ill ICU Patients (CrCL ≥40 mL/min)[2] |
| 200 mg IV | 2.85 ± 0.76 | - | 36.6 ± 3.4 | 18.2 ± 3.3 | Severely Ill ICU Patients (CrCL <40 mL/min) |
| 10 mg/kg oral (suspension) | 4.0 | - | 36.0 | 5.1 ± 1.4 | Infants and Children |
Table 2: Gatifloxacin Pharmacokinetics in Human Ocular Fluids
| Biological Fluid | Dosage and Formulation | Cmax (µg/mL) | Tmax (min) | Study Population |
| Aqueous Humor | 0.3% Gatifloxacin Gel (1 drop every 15 min for 4 doses) | 3.61 ± 1.41 | 120 | Cataract Surgery Patients |
| Aqueous Humor | 0.3% Gatifloxacin Solution (1 drop every 15 min for 4 doses) | 1.62 ± 0.57 | 60 | Cataract Surgery Patients |
| Aqueous Humor | 0.3% Gatifloxacin Solution (4 times a day for 3 days, then 3 doses 1 hr before surgery) | 0.63 ± 0.30 | - | Cataract Surgery Patients |
| Vitreous Humor (Inflamed Eyes) | 400 mg oral | 1.33 ± 0.33 | 240 | Patients with Endophthalmitis |
| Vitreous Humor (Non-inflamed Eyes) | 400 mg oral | - | - | Patients undergoing Vitrectomy |
| Vitreous Humor (Inflamed Eyes) | 800 mg oral | 1.57 ± 0.3 | 240 | Patients with Endophthalmitis |
| Vitreous Humor (Non-inflamed Eyes) | 800 mg oral | 1.42 ± 0.24 | 240 | Patients undergoing Vitrectomy |
Table 3: Gatifloxacin Pharmacokinetics in Other Biological Fluids
| Biological Fluid | Dosage and Route | Peak Concentration (µg/mL) | Elimination Half-life (h) | CSF Penetration (AUC CSF / AUC Blood) | Study Subjects |
| Cerebrospinal Fluid (CSF) | 7.5 mg/kg IV | 0.46 ± 0.08 | 3.8 - 5.6 | 46% - 56% | Rabbits with Pneumococcal Meningitis |
| Cerebrospinal Fluid (CSF) | 15 mg/kg IV | 0.94 ± 0.16 | 3.8 - 5.6 | 46% - 56% | Rabbits with Pneumococcal Meningitis |
| Cerebrospinal Fluid (CSF) | 30 mg/kg IV | 1.84 ± 0.5 | 3.8 - 5.6 | 46% - 56% | Rabbits with Pneumococcal Meningitis |
| Bronchial Epithelial Lining Fluid (ELF) | 200 mg oral | 1.4 ± 0.8 | - | - | Healthy Subjects |
| Bronchial Epithelial Lining Fluid (ELF) | 200 mg oral | 0.7 ± 0.2 | - | - | Patients with Chronic Bronchitis |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the presented data. Below are detailed descriptions of the key experimental protocols.
Quantification of Gatifloxacin in Biological Samples
A widely used and validated method for determining gatifloxacin concentrations in biological fluids is High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Biological fluid samples (e.g., plasma, aqueous humor) are collected at specified time points after drug administration.
-
Proteins in the samples are typically precipitated using an organic solvent such as acetonitrile.
-
The mixture is then centrifuged to separate the protein-free supernatant.
-
The supernatant is collected, and an aliquot is injected into the HPLC system for analysis.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used for the separation of gatifloxacin.
-
Mobile Phase: The mobile phase typically consists of a mixture of an acidic buffer (e.g., disodium hydrogen phosphate buffer with pH adjusted by orthophosphoric acid) and an organic solvent like acetonitrile. The ratio of the components is optimized to achieve good separation.
-
Flow Rate: A constant flow rate, often around 1.0 mL/min, is maintained.
-
Detection: Gatifloxacin is detected using a UV detector at a wavelength of approximately 293 nm.
-
-
Quantification:
-
A calibration curve is generated using standard solutions of gatifloxacin of known concentrations.
-
The peak area of gatifloxacin in the sample chromatogram is compared to the calibration curve to determine its concentration in the biological fluid.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the quantification of gatifloxacin in biological samples using HPLC.
Caption: Workflow for Gatifloxacin Quantification.
References
L-Gatifloxacin-d4 as an Internal Standard: A Comparative Guide for High-Precision Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the fluoroquinolone antibiotic Gatifloxacin, the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. This guide provides a comprehensive justification for the selection of L-Gatifloxacin-d4, a stable isotope-labeled (SIL) internal standard, by comparing its expected performance with commonly used structural analog internal standards, Ciprofloxacin and Levofloxacin.
The use of an internal standard is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal IS compensates for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection. While structural analogs have been historically employed, the consensus in the scientific community is that a stable isotope-labeled version of the analyte is the gold standard for bioanalysis.
The Superiority of Stable Isotope-Labeled Internal Standards
This compound is the deuterated form of Gatifloxacin. This seemingly subtle modification—the replacement of four hydrogen atoms with deuterium—confers significant analytical advantages. Because its physical and chemical properties are nearly identical to those of the analyte, Gatifloxacin, it experiences the same extraction efficiency, ionization suppression or enhancement due to matrix effects, and chromatographic behavior.[1][2][3] This co-elution and identical behavior allow for highly effective correction of experimental variability, leading to enhanced precision and accuracy.
In contrast, structural analogs like Ciprofloxacin and Levofloxacin, while similar to Gatifloxacin, have different molecular structures. These differences can lead to variations in extraction recovery, chromatographic retention times, and ionization efficiencies, potentially compromising the accuracy of quantification.
Performance Comparison: this compound vs. Structural Analogs
The following table summarizes the expected performance of this compound in comparison to the reported performance of Ciprofloxacin and Levofloxacin as internal standards for Gatifloxacin analysis in human plasma. The data for Ciprofloxacin and Levofloxacin are derived from published LC-MS/MS methods. The performance of this compound is based on the well-established advantages of stable isotope-labeled internal standards.
| Performance Metric | This compound (Expected) | Ciprofloxacin | Levofloxacin |
| Structural & Physicochemical Similarity | Identical to Gatifloxacin | Structurally similar fluoroquinolone | Structurally similar fluoroquinolone |
| Chromatographic Co-elution | Yes | No (different retention time) | No (different retention time) |
| Correction for Matrix Effects | High | Moderate to Low | Moderate to Low |
| Extraction Recovery | Expected to be identical to Gatifloxacin (>95%) | ≥ 85% | Not explicitly reported |
| Intra-day Precision (%RSD) | < 5% | ≤ 2.77% - < 6.0% | Not explicitly reported |
| Inter-day Precision (%RSD) | < 5% | ≤ 4.59% - < 6.0% | Not explicitly reported |
| Accuracy (%Error or %Recovery) | Within ± 5% | < 5.4% | Not explicitly reported |
Logical Workflow for Internal Standard Selection
The decision to select this compound as an internal standard is a logical progression based on the goal of achieving the highest data quality. The following diagram illustrates this decision-making process.
Caption: Decision workflow for selecting an internal standard.
Experimental Protocols
While a specific protocol detailing the use of this compound was not found in the searched literature, the following protocols for Gatifloxacin analysis using structural analog internal standards can be readily adapted. The primary modification would be the substitution of the specified internal standard with this compound and the adjustment of the mass spectrometer's multiple reaction monitoring (MRM) transitions to those of Gatifloxacin and this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for Gatifloxacin analysis.
Protocol 1: Gatifloxacin Analysis using Ciprofloxacin as Internal Standard
This method was developed for the quantification of Gatifloxacin in human plasma.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of plasma, add 20 µL of Ciprofloxacin internal standard solution.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute Gatifloxacin and Ciprofloxacin with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., formic acid or ammonium acetate).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Gatifloxacin: Precursor ion → Product ion (specific m/z values to be optimized).
-
Ciprofloxacin: Precursor ion → Product ion (specific m/z values to be optimized).
-
-
Protocol 2: Gatifloxacin Analysis using Levofloxacin as Internal Standard
This HPLC method was developed for the simultaneous estimation of several fluoroquinolones, including Gatifloxacin, in human plasma.
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 500 µL of human plasma, add the internal standard (Levofloxacin).
-
Add 2.5 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Liquid Chromatography Conditions:
-
Column: Kromasil C18 column.
-
Mobile Phase: Phosphate buffer (pH 2.5) and acetonitrile (80:20, v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV or MS.
-
Conclusion
The selection of this compound as an internal standard for the quantitative analysis of Gatifloxacin is strongly justified by the fundamental principles of bioanalytical chemistry. Its use is expected to yield superior accuracy and precision compared to structural analogs by providing more effective compensation for matrix effects and other sources of experimental variability. While methods using structural analogs like Ciprofloxacin and Levofloxacin have been validated and are available, the adoption of this compound is recommended for the most demanding bioanalytical applications where the highest level of data quality is required. The experimental protocols provided for the structural analog internal standards can be readily adapted for use with this compound, making its implementation in the laboratory straightforward.
References
Safety Operating Guide
Safe Disposal of l-Gatifloxacin-d4: A Guide for Laboratory Professionals
For research use only. Not intended for diagnostic or therapeutic use. [1]
This document provides essential guidance on the proper and safe disposal of l-Gatifloxacin-d4, a labeled fluoroquinolone antibiotic, intended for use by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Personal Protective Equipment (PPE) and Handling
Before handling or disposing of this compound, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Handle with gloves inspected prior to use.
-
Body Protection: A lab coat or impervious clothing.
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.
Always wash hands thoroughly after handling the compound.[2][3]
II. Disposal Procedures
The primary and recommended method for the disposal of this compound and its contaminated packaging is through a licensed hazardous material disposal company.[4] This ensures compliance with federal, state, and local regulations.
In the absence of a readily available take-back program or a licensed disposal service for small quantities, the following steps can be taken for disposal in household trash, as adapted from FDA guidelines for unused medicines.[5] However, institutional guidelines should always take precedence.
Step-by-Step Disposal Protocol:
-
Do Not Dispose Down the Drain: Avoid discharging this compound into drains, water courses, or onto the ground. The NIH advises against the drain disposal of antibiotics to prevent ecosystem contamination.
-
Prepare for Disposal:
-
Remove the this compound from its original container.
-
Do not crush tablets or capsules if applicable.
-
Mix the compound with an unappealing substance such as used coffee grounds, dirt, or cat litter. This makes the substance less attractive to children and pets and unrecognizable to individuals who might go through the trash.
-
-
Contain and Seal: Place the mixture in a sealed container, such as a sealable plastic bag or an empty can, to prevent leakage.
-
Final Disposal: Dispose of the sealed container in the trash.
-
Decontaminate Packaging: Scratch out all personal or identifying information from the original packaging before recycling or disposing of it.
III. Accidental Release Measures
In the event of a spill, immediately take the following precautions:
-
Personnel: Keep unnecessary personnel away from the spill area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Sweep up the spilled material and place it into a suitable, closed container for disposal. Avoid creating dust.
-
Cleaning: Clean the spill area thoroughly.
IV. Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C19H18D4FN3O4 | |
| Molecular Weight | 379.42 |
V. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling l-Gatifloxacin-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of l-Gatifloxacin-d4, a deuterated fluoroquinolone antibiotic intended for research use only. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. This compound, like its non-deuterated counterpart, is classified as a hazardous substance and must be handled with care.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound powder.
| Body Part | Required PPE | Material/Standard Specification |
| Eyes | Chemical safety goggles or safety glasses with side shields | European Standard EN 166 or equivalent[2] |
| Hands | Chemical-resistant gloves (double gloving recommended) | Nitrile rubber, butyl rubber, or polychloroprene |
| Body | Protective clothing | Long-sleeved lab coat, overalls, or a disposable gown made of low-permeability fabric |
| Respiratory | Particulate respirator | NIOSH-certified N95 or higher, especially when handling powders or if dust generation is likely |
Handling and Experimental Workflow
All handling of this compound should occur in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
Experimental Workflow for Handling this compound
Step-by-Step Handling Protocol
-
Preparation :
-
Put on all required PPE as specified in the table above. Ensure gloves are inspected for any tears or degradation before use.
-
Prepare a designated, well-ventilated workspace, such as a chemical fume hood.
-
-
Handling :
-
Carefully weigh the required amount of this compound solid. Use techniques that minimize dust generation.
-
If creating a solution, add the solvent to the powder slowly to avoid splashing.
-
-
Post-Handling and Spill Cleanup :
-
Following the experiment, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
In case of a minor spill, avoid generating dust. Use dry clean-up procedures and place the material in a sealed, labeled container for disposal.
-
For major spills, evacuate the area and alert emergency responders.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste : All solid waste, including unused powder, contaminated gloves, bench paper, and pipette tips, should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled container for hazardous liquid waste. Do not pour solutions down the drain.
-
Disposal Route : All waste must be disposed of through your institution's hazardous waste management program. Follow all local, regional, and national regulations for chemical waste disposal. For unused or expired medicine in a non-laboratory context, drug take-back programs are the preferred disposal option. If such programs are unavailable, the material can be mixed with an unappealing substance (like cat litter or used coffee grounds), placed in a sealed plastic bag, and then discarded in the trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
